1-BUTANETHIOL, COPPER(I) SALT
Description
Structure
3D Structure of Parent
Properties
CAS No. |
4860-18-8 |
|---|---|
Molecular Formula |
C4H9CuS |
Molecular Weight |
152.73 g/mol |
IUPAC Name |
butane-1-thiolate;copper(1+) |
InChI |
InChI=1S/C4H10S.Cu/c1-2-3-4-5;/h5H,2-4H2,1H3;/q;+1/p-1 |
InChI Key |
WJXDCSSGTLPZDK-UHFFFAOYSA-M |
SMILES |
CCCC[S-].[Cu+] |
Canonical SMILES |
CCCC[S-].[Cu+] |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for Copper I N Butanethiolate
Direct Synthesis Approaches
Direct synthesis methods typically involve the reaction of a copper precursor with 1-butanethiol (B90362). These approaches are often straightforward and can be scaled effectively.
Reduction of Copper(II) Precursors in the Presence of 1-Butanethiol
A common and direct route to copper(I) n-butanethiolate involves the use of copper(II) salts as starting materials. In this process, 1-butanethiol serves a dual role: it acts as a reducing agent to convert copper(II) to copper(I) and as a ligand that subsequently coordinates with the resulting copper(I) ion. The redox reaction leads to the formation of di-n-butyl disulfide as an oxidized byproduct.
The general stoichiometry for this reaction is: 2Cu²⁺ + 4RSH → 2Cu(SR) + RSSR + 4H⁺ (where R = n-C₄H₉)
Various copper(II) precursors can be utilized, with copper(II) chloride and copper(II) sulfate (B86663) being common choices. tandfonline.comnih.gov The reaction is typically performed in an organic solvent, such as ethanol (B145695) or methanol (B129727), where the reactants are soluble. The addition of 1-butanethiol to the solution of the copper(II) salt results in the precipitation of the yellow copper(I) n-butanethiolate product. The formation of this precipitate and the characteristic odor of the disulfide byproduct are key indicators of a successful reaction. The choice of the copper(II) precursor and solvent can influence reaction kinetics and product purity.
Table 1: Comparison of Common Copper(II) Precursors for Direct Synthesis
| Copper(II) Precursor | Typical Solvent | Key Observations | Notes |
|---|---|---|---|
| Copper(II) chloride (CuCl₂) | Ethanol/Methanol | A yellowish-brown anhydrous powder that turns into a green crystalline solid in its dihydrate form. noahchemicals.com | Often used as a catalyst in organic chlorination reactions. noahchemicals.com |
| Copper(II) sulfate (CuSO₄) | Ethanol/Aqueous solution | Blue solution turns to a yellow precipitate. | The pentahydrate form is commonly used. |
Reaction of Copper(II) Salts with 1-Butanethiol in Aqueous Media
While organic solvents are common, the synthesis can also be adapted for aqueous environments. The primary challenge in aqueous media is the low solubility of 1-butanethiol in water. To overcome this, the reaction can be performed in a biphasic system or by using surfactants.
In a biphasic approach, the copper(II) salt is dissolved in the aqueous phase, while the 1-butanethiol is in an immiscible organic solvent. A phase-transfer catalyst is then used to facilitate the transport of the thiolate anion across the phase boundary to react with the copper ions.
Alternatively, research has shown that reactions can be conducted in aqueous buffer solutions, such as HEPES buffer, particularly in electrochemical contexts where controlled pH is necessary. acs.orgnih.gov In these systems, while the bulk of the thiol may not be dissolved, sufficient concentration at interfaces allows the reaction to proceed, especially at an electrode surface. acs.orgnih.gov
Electrochemical Synthetic Routes
Electrochemical methods provide a high degree of control over the synthesis, often yielding high-purity products by minimizing the use of additional chemical reagents.
Electrochemical Reduction of Copper(II) Species
Copper(I) n-butanethiolate can be synthesized by the electrochemical reduction of a copper(II) species at a cathode in a solution containing 1-butanethiol. In this method, a controlled potential is applied to an electrode, driving the reduction of Cu²⁺ to Cu⁺.
Cu²⁺ + e⁻ → Cu⁺
The newly formed copper(I) ions are highly reactive and are immediately trapped by the 1-butanethiol present in the electrolyte solution to form the stable copper(I) n-butanethiolate complex.
Cu⁺ + C₄H₉SH → Cu(SC₄H₉) + H⁺
Studies have demonstrated this process by performing cyclic voltammetry with a gold electrode in a buffered aqueous solution containing a copper(II) salt and 1-butanethiol. acs.orgnih.gov The irreversible reduction of Cu(II) is observed, leading to the formation of a copper(I) species that is stabilized at the electrode interface by the thiol. acs.org
Sacrificial Anode Techniques in Thiolate Formation
An elegant and clean electrochemical method for preparing metal thiolates is the use of a sacrificial metal anode. For the synthesis of copper(I) n-butanethiolate, a pure copper metal anode is used. When an electrical current is passed through the cell, the copper anode is oxidized, releasing a steady and controlled supply of copper(I) ions directly into the solution.
At the anode: Cu(s) → Cu⁺ + e⁻
These in-situ generated Cu⁺ ions then react with the 1-butanethiol in the electrolyte to form the desired product, which typically precipitates from the solution. This technique is highly efficient as it avoids the need for a copper salt precursor and the coproduction of byproducts from a reducing agent, simplifying product purification.
Table 2: Typical Parameters for Sacrificial Anode Synthesis of Copper Thiolates
| Parameter | Condition/Material | Purpose |
|---|---|---|
| Anode | High-purity copper foil or rod | Provides the source of Cu(I) ions through oxidation. |
| Cathode | Platinum, graphite, or stainless steel | Acts as the counter-electrode where reduction occurs (e.g., of protons or solvent). |
| Electrolyte | 1-Butanethiol in a suitable solvent | Provides the thiol ligand and the medium for ion transport. |
| Solvent | Acetonitrile, methanol, or acetone | Dissolves the thiol and supporting electrolyte. |
| Supporting Electrolyte | Tetrabutylammonium perchlorate (B79767) or similar | Ensures the conductivity of the solution. |
Mechanistic Aspects of Formation Reactions
The mechanism of formation for copper(I) n-butanethiolate differs significantly between the direct chemical and electrochemical routes.
In the direct synthesis involving the reduction of copper(II) precursors, the reaction is a multi-step redox process. It is widely accepted that the initial step is the coordination of the thiol to the Cu(II) center. This is followed by an intramolecular electron transfer from the sulfur atom to the copper ion, which reduces copper from the +2 to the +1 oxidation state. This electron transfer generates a thiyl radical (C₄H₉S•).
Cu²⁺(SR)₂ → Cu⁺(SR) + RS•
For electrochemical syntheses, the mechanism is more direct. When using a sacrificial copper anode, the mechanism is a straightforward oxidation of the copper metal to Cu⁺ ions, followed by a rapid reaction with the thiol. In the case of cathodic reduction of a Cu(II) salt, the electrode directly supplies the electron to form the Cu⁺ ion, which is then complexed by the thiol. acs.org These electrochemical pathways avoid the formation of thiyl radicals and the corresponding disulfide byproduct, leading to a cleaner reaction.
Proton Transfer Pathways from 1-Butanethiol to Copper Hydride Anions
The synthesis of copper(I) n-butanethiolate can be accomplished via proton transfer from the thiol group of 1-butanethiol to a copper hydride species. This pathway leverages the acidic nature of the S-H bond in the thiol, which reacts with the basic hydride ligand on a copper complex.
The fundamental reaction involves a copper hydride complex acting as a proton acceptor. While specific examples detailing 1-butanethiol are specialized, the general mechanism is well-established with various thiols and copper hydride nanoclusters. acs.orgnih.gov For instance, atomically precise copper-hydride nanoclusters are known to react with thiols. acs.orgnih.gov The reaction of a copper(I) hydride with a thiol (R-SH) proceeds through the transfer of the thiol's proton to the hydride ligand, which results in the formation of the copper(I) thiolate and the evolution of dihydrogen gas (H₂). The general transformation can be represented as:
[Cu-H] + C₄H₉SH → [Cu-SC₄H₉] + H₂
In these reactions, the copper hydride source can be a complex cluster, often stabilized by other ligands like phosphines. scispace.com The terminal hydride ligands on such complexes are the typical sites for proton transfer. rsc.org The stability and structure of the resulting copper(I) n-butanethiolate product can be influenced by the specific copper hydride precursor and reaction conditions employed.
| Reactant Type | Example Reactant | Role in Reaction | Product Formed |
| Thiol (Proton Donor) | 1-Butanethiol (C₄H₉SH) | Source of thiolate ligand and proton | Copper(I) n-butanethiolate (CuSC₄H₉) |
| Copper Hydride (Proton Acceptor) | Copper Hydride Complex (e.g., [Cu₂₅H₁₀(SR)₁₈]³⁻) | Provides the copper(I) center and hydride for proton abstraction | Dihydrogen (H₂) |
Reductive Processes in Thiol-Amine Solvent Systems
A prevalent and effective method for synthesizing copper(I) n-butanethiolate involves the reduction of a copper(II) precursor within a thiol-amine solvent mixture. nih.gov In this system, 1-butanethiol serves a dual role as both a reducing agent and the source of the thiolate ligand, a process facilitated by the amine component. akjournals.comacs.org
The synthesis typically begins with a copper(II) salt, such as copper(II) chloride (CuCl₂) or copper(II) sulfate (CuSO₄). acs.org This salt is dissolved in a binary solvent system composed of 1-butanethiol and an amine, for example, n-butylamine. acs.org The dissolution process is initiated by a proton transfer from the thiol to the amine, generating a thiolate anion. acs.org This thiolate anion is a potent enough reductant to convert Cu(II) to Cu(I). In this redox reaction, the thiol is concurrently oxidized, forming dibutyl disulfide ((C₄H₉S)₂). acs.org The newly formed copper(I) cation is then trapped by excess thiolate anions present in the solution to yield the copper(I) n-butanethiolate product. acs.org
2 Cu²⁺ + 4 C₄H₉SH → 2 CuSC₄H₉ + (C₄H₉S)₂ + 4 H⁺
This method is valued for its convenience and its ability to produce phase-pure copper(I) sulfide (B99878) materials when extended to inorganic precursors like Cu₂S. nih.gov
| Reactant/Component | Example | Function |
| Copper(II) Precursor | Copper(II) Chloride (CuCl₂) | Source of copper ions |
| Thiol | 1-Butanethiol (C₄H₉SH) | Reducing agent and thiolate ligand source |
| Amine | n-Butylamine | Base (proton acceptor) and solvent |
| Products | ||
| Target Compound | Copper(I) n-butanethiolate (CuSC₄H₉) | The desired copper(I) thiolate salt |
| Oxidation Byproduct | Dibutyl disulfide ((C₄H₉S)₂) | Formed from the oxidation of 1-butanethiol |
Coordination Architectures and Structural Elucidation of Copper I N Butanethiolate Complexes
Polymeric and Oligomeric Assembly Principles
The fundamental building blocks of copper(I) thiolates often assemble into larger polymeric or oligomeric structures. This self-assembly is primarily driven by the propensity of the soft thiolate sulfur atom to bridge multiple soft copper(I) centers.
In the absence of bulky substituents or additional coordinating ligands, simple copper(I) n-alkanethiolates typically form polymeric structures in the solid state. wm.edu For copper(I) n-butanethiolate (CuBT), as with other n-alkanethiolates, a layered or chain-like structure is observed. ias.ac.in These materials are composed of inorganic layers or chains of copper and sulfur atoms, which are separated by layers of interdigitating alkyl chains. researchgate.net
Investigations using powder X-ray diffraction on copper(I) n-alkanethiolates reveal a layered structure where the copper atoms are arranged in a plane, with sulfur atoms coordinated from above and below. ias.ac.in The alkyl chains, such as the butyl groups in CuBT, extend from the sulfur atoms. ias.ac.inxmu.edu.cn In these assemblies, the alkyl chains are generally tilted relative to the plane of the copper-sulfur backbone. For a series of copper(I) n-alkanethiolates, the alkyl chains were estimated to have a tilt angle of approximately 13°. ias.ac.inresearchgate.net This arrangement is stabilized by van der Waals interactions between the adjacent alkyl chains. ias.ac.in While the structure of the parent methylthiolate, (CuSMe)∞, has been analyzed in detail, a similar chain-like framework is predicted for other simple alkylthiolates like the n-butanethiolate derivative. acs.org
While polymeric chains are common for simple alkanethiolates, the formation of discrete, soluble oligomeric clusters, [CuSR]n, is also a key structural motif in copper(I) thiolate chemistry. acs.org The nuclearity (n) of these oligomers is heavily influenced by the steric bulk of the thiolate ligand. The use of very bulky monodentate thiolate ligands can prevent polymerization and favor the formation of molecular clusters. acs.org
For instance, structurally characterized neutral homoleptic copper(I) complexes with bulky arylthiolate ligands have been isolated as tetramers (n=4), octamers (n=8), and dodecamers (n=12). acs.org Although 1-butanethiolate is not considered sterically demanding, the principles of oligomeric assembly are fundamental. Dithiophosphate salts of copper(I), which are electronically similar to thiolates, are also typically oligomeric, forming tetramers or hexamers. wm.edu The formation of these clusters involves the bridging of copper(I) ions by thiolate ligands, leading to a core structure that can be further stabilized by ancillary ligands like phosphines. wm.eduacs.org
Molecular Cluster Geometries
Beyond simple oligomers, copper(I) thiolates form a vast array of well-defined molecular clusters with intricate geometries and, often, interesting physical properties such as photoluminescence.
Tetranuclear clusters are a particularly well-studied class of copper(I) thiolate complexes due to their structural certainty, which facilitates the study of structure-property relationships. nih.gov These [Cu₄(SR)ₓ] clusters exhibit remarkable structural diversity, which is largely dependent on the coordination mode of the bridging thiolate ligands. nih.govmdpi.com
Several distinct structural motifs have been identified:
Tetrahedron-type (Adamantane-like): This is a common arrangement, typically formed by the self-assembly of four Cu⁺ ions with six bridging (μ₂-SR) thiolates. nih.gov The copper atoms form a tetrahedron, and the six thiolate ligands bridge the six edges of the Cu₄ tetrahedron. nih.govsemanticscholar.org The Cu···Cu distances in these clusters typically range from 2.6 to 2.9 Å. nih.gov
Cubane-type: This geometry is formed when four Cu⁺ ions are bridged by four triply-bridging (μ₃-SR) thiolate ligands. semanticscholar.org
Chair-type and Quadrilateral-type: These less common motifs can also be constructed using doubly-bridging (μ₂-SR) thiolates. semanticscholar.org
The final geometry is influenced by factors such as the steric and electronic properties of the thiolate and the presence of other supporting ligands, like halides or phosphines, which can co-assemble into the cluster framework. nih.govmdpi.comsemanticscholar.org
| Structural Motif | Thiolate Bridging Mode | Description | Typical Cu···Cu Distance (Å) | Reference |
|---|---|---|---|---|
| Tetrahedron / Adamantane | μ₂-SR | A Cu₄ tetrahedron with six thiolates bridging each edge. | 2.6 - 2.9 | nih.gov |
| Cubane | μ₃-SR | A distorted cube with alternating Cu and S atoms at the vertices. | - | semanticscholar.org |
| Chair | μ₂-SR | A chair-shaped arrangement of four Cu atoms linked by thiolate bridges. | - | semanticscholar.org |
| Quadrilateral | μ₂-SR | A planar or near-planar arrangement of four Cu atoms bridged by thiolates. | - | semanticscholar.org |
The structural complexity of copper(I) thiolates extends to much larger, multinuclear architectures, often referred to as nanoclusters. These compounds bridge the gap between simple molecular complexes and bulk materials. A prominent example is the atomically precise thiolated copper-hydride nanocluster, [Cu₂₅H₁₀(SPhCl₂)₁₈]³⁻. acs.orgacs.org While the ligands are not butanethiolate, this cluster provides a blueprint for the architecture of high-nuclearity copper thiolate species. Its structure features a core of copper atoms stabilized by a shell of thiolate ligands. acs.org
The field has seen the synthesis and characterization of numerous multinuclear copper thiolate clusters with varying numbers of copper atoms. nih.gov The precise architecture is often controlled through the use of ancillary ligands, such as phosphines, which can cap the cluster core and prevent further polymerization. dntb.gov.ua For example, regulation of a hexanuclear copper-thiolate cluster with triphenylphosphine (B44618) (PPh₃) can lead to the formation of a tetranuclear cluster. mdpi.comsemanticscholar.org The diversity of these architectures is vast, with reported clusters containing 7, 8, 12, 20, 28, 32, and even 70 copper atoms. acs.orgnih.govrsc.orgkaust.edu.sa
| Cluster Nuclearity (Cu atoms) | Example Formula | Key Structural Features | Reference |
|---|---|---|---|
| Cu₇ | [Cu₇(p-S-C₆H₄-NMe₂)₇(PPh₃)₄] | Heptanuclear core with mixed thiolate and phosphine (B1218219) ligands. | nih.gov |
| Cu₈ | [Cu₈(SPh)₈(PPh₃)₄] | Octanuclear core, often with a cubic or distorted cubic arrangement. | nih.govkaust.edu.sa |
| Cu₁₂ | [Cu₁₂S₆(PEt₃)₈] | Dodecanuclear core with a central S₆ unit. | nih.gov |
| Cu₂₅ | [Cu₂₅H₁₀(SPhCl₂)₁₈]³⁻ | Atomically precise nanocluster with a Cu core containing hydride ligands. | acs.orgacs.org |
| Cu₂₉ | [Cu₂₉Cl₄H₂₂(Ph₂phen)₁₂]⁺ | Features a distorted icosahedral Cu₁₃ core. | kaust.edu.sa |
Ligand Coordination Modes and Stereochemistry
The structural diversity of copper(I) butanethiolate and related complexes is a direct consequence of the versatile coordination behavior of the thiolate ligand and the flexible coordination geometry of the copper(I) ion. The Cu(I) center, with its d¹⁰ electron configuration, does not have a strong crystal field stabilization energy and can readily adopt various coordination geometries, most commonly linear (2-coordinate), trigonal planar (3-coordinate), and tetrahedral (4-coordinate). nih.gov
The butanethiolate ligand (⁻SC₄H₉) is a monodentate ligand, meaning it binds to metal centers through a single atom, the deprotonated sulfur. libretexts.org However, its true versatility lies in its ability to act as a bridging ligand, connecting multiple copper centers. The most common coordination modes for thiolates in copper(I) clusters are:
Terminal: The thiolate is bound to a single copper atom. This mode is less common in binary CuSR compounds but can be enforced by bulky ligands or found in complexes with other ancillary ligands.
μ₂-Bridging (doubly-bridging): The sulfur atom bridges two copper centers. This is a very common mode, found in the adamantane-like [Cu₄(SR)₆] clusters and many polymeric chains. nih.govsemanticscholar.org
μ₃-Bridging (triply-bridging): The sulfur atom bridges a triangular face of three copper centers. This mode is found in cubane-type [Cu₄(SR)₄] clusters. semanticscholar.org
μ₄-Bridging (quadruply-bridging): In rarer cases, a thiolate can bridge a butterfly or square arrangement of four copper atoms. This has been observed with certain zwitterionic thiolate ligands. rsc.org
| Coordination Mode | Description | No. of Cu Atoms Bridged | Structural Context Example | Reference |
|---|---|---|---|---|
| Terminal | Binds to a single Cu(I) ion. | 1 | [Cu₂(MBT)₂(DPPE)₃] | wm.edu |
| μ₂-Bridging | Bridges two Cu(I) ions. | 2 | Tetrahedron-type [Cu₄(SR)₆] clusters | nih.gov |
| μ₃-Bridging | Bridges three Cu(I) ions. | 3 | Cubane-type [Cu₄(SR)₄] clusters | semanticscholar.org |
| μ₄-Bridging | Bridges four Cu(I) ions. | 4 | Cu₁₂(µ₄-S)₆ "Atlas-sphere" clusters | rsc.org |
Bridging Thiolate Ligand Roles (e.g., μ2-SR)
The butanethiolate ligand (CH₃(CH₂)₃S⁻, denoted as SR), is a soft Lewis base, making it an excellent ligand for the soft Lewis acid copper(I). wikipedia.org A predominant feature of thiolate coordination to metal centers is its ability to act as a bridging ligand. The sulfur atom, with its available lone pairs of electrons, can readily bridge two metal centers. This is commonly denoted as a μ₂-SR bridge, signifying that the sulfur atom is bonded to two distinct copper ions. nih.gov
This bridging capability is fundamental to the formation of polynuclear copper(I) thiolate complexes. In many structurally characterized examples, these μ₂-thiolate bridges link Cu(I) ions to form dimeric, oligomeric, or polymeric structures. nih.gov A common structural motif is the planar Cu₂S₂ ring, formed by two copper centers bridged by two thiolate sulfur atoms. More complex structures, such as cubane-like Cu₄S₄ cores or extended polymeric chains where [Cu(SR)] units are linked by bridging thiolates, are also prevalent. nih.govnih.gov In such polymeric chains, the Cu-S-Cu bridging angles can be quite large, precluding any direct metal-metal bonding between the copper centers along the chain. nih.gov The basicity of the thiolate ligand, with the pKa of butanethiol being around 10.5, contributes to its propensity to form these stable, bridged structures. wikipedia.org
Influence of Ancillary Ligands (e.g., Phosphines) on Coordination Geometry
While copper(I) butanethiolate can form simple polymeric structures, the introduction of ancillary, or co-ligands, such as phosphines (PR₃), has a profound effect on the resulting coordination architecture. These ligands are crucial for synthesizing discrete, soluble molecular clusters and for controlling the coordination geometry around the copper(I) centers. wm.eduresearchgate.net
The plasticity of the copper(I) coordination sphere allows for various geometries, most commonly trigonal planar (3-coordinate) and tetrahedral (4-coordinate). The specific geometry adopted is heavily influenced by the steric bulk and electronic properties of the phosphine ligands. nih.govrsc.org
Monodentate Phosphines: Simple phosphines like triphenylphosphine (PPh₃) can break down polymeric [Cu(SR)]ₙ structures to form soluble, lower-nuclearity complexes. The stoichiometry of the phosphine relative to the copper thiolate determines the final product.
Bidentate (Chelating/Bridging) Phosphines: Diphosphines, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), can act as either chelating ligands to a single copper center or as bridging ligands between two copper atoms. A chelating diphosphine often enforces a specific bite angle, leading to distorted tetrahedral geometries. researchgate.net For example, the reaction of a copper(I) thiolate with dppe can yield a dimeric complex where each copper atom is part of a four-coordinate, distorted tetrahedral environment, bound to a terminal thiolate, a chelating dppe, and a bridging dppe ligand. wm.edu
| Ancillary Ligand | Resulting Complex Type | Cu(I) Coordination Geometry | Reference |
|---|---|---|---|
| 1,2-bis(diphenylphosphino)ethane (dppe) | Dimeric, e.g., [Cu₂(MBT)₂(dppe)₃] | Distorted Tetrahedral | wm.edu |
| Xantphos | Monomeric, e.g., [Cu(xantphos)(pymt)] | Distorted Tetrahedral | researchgate.net |
| Diethylpyridylphosphine | One-dimensional Coordination Polymer | Intermediate (Octahedral/Stairstep Core) | nih.gov |
| 1,10-phenanthroline (phen) & Johnphos | Monomeric, e.g., [Cu(phen)(Johnphos)]⁺ | Trigonal Planar | rsc.org |
Structural Studies in Heterogenized Systems
The interaction of 1-butanethiol (B90362) with metal surfaces, particularly gold, leads to the formation of highly organized structures known as self-assembled monolayers (SAMs). These monolayers can then serve as a template for further coordination chemistry, creating complex surface-bound architectures.
Self-Assembled Monolayers (SAMs) on Metal Surfaces
When a gold substrate is exposed to a dilute solution of 1-butanethiol, the thiol molecules spontaneously chemisorb onto the surface, forming a dense and highly ordered single layer. mdpi.com This process involves the cleavage of the S-H bond, with the sulfur headgroup binding strongly to the gold surface, likely to gold adatoms that are formed during the reconstruction of the Au(111) surface. mdpi.com The alkyl chains (the butyl groups) then orient themselves away from the surface, driven by van der Waals interactions between adjacent chains, to maximize packing density. acs.org
The resulting structure of these SAMs has been extensively studied using techniques like Scanning Tunneling Microscopy (STM). rsc.org For shorter-chain alkanethiols like 1-butanethiol, the structure at room temperature can be less ordered than for longer-chain thiols, as the melting temperature of butanethiol SAMs is extrapolated to be around 290 K (17°C). acs.org However, ordered domains are observed. Molecularly resolved STM images show a nearest-neighbor spacing of approximately 0.50 nm. acs.org The packing can be described by various surface lattices, such as the c(4 × 2) superlattice on a (√3 × √3)R30° basic periodicity, which arises from the specific arrangement of the thiolate headgroups on the gold adatom/vacancy structures at the interface. acs.orgrsc.org
| Structural Parameters of 1-Butanethiol SAMs on Au(111) | |
|---|---|
| Nearest-Neighbor Spacing | ~0.50 nm |
| Commonly Observed Surface Superlattice | c(4 × 2) |
| Extrapolated 2D Melting Temperature | ~290 K (17 °C) |
| Binding Motif | Thiolate binding to Gold adatoms |
Coordination Polymer Formation within SAMs
The sulfur headgroups of a butanethiol SAM, being exposed at the monolayer-solution interface, are available for further coordination. This allows the SAM to act as a "ligand-in-place" for the construction of surface-bound metal-organic networks.
In specific research, a mixed SAM containing both a complex thiol-functionalized ligand and simple 1-butanethiol was formed on a gold electrode. nih.govacs.org The 1-butanethiol acts as a "spacer" molecule to ensure a well-ordered and packed monolayer. nih.gov Upon introduction of copper ions (e.g., from a Cu(OTf)₂ solution) to this surface, a novel surface-confined species is formed. nih.govtue.nl
Characterization using X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) revealed that rather than the expected Cu(II) complex, a stable Cu(I) species is formed on the surface. nih.govacs.org The data point towards the formation of a Cu(I) coordination polymer, where copper ions are bridged by the sulfur atoms of the thiol ligands within the SAM. nih.gov Quantitative XPS analysis is crucial for elucidating the structure of this surface polymer. By measuring the elemental ratios of the components, researchers can deduce the coordination environment of the copper ions. For instance, studies have reported specific nitrogen-to-copper (N:Cu) and sulfur-to-copper (S:Cu) ratios for these surface-anchored systems, providing direct evidence of the formation of a coordination polymer with a high copper content, rather than discrete, isolated complexes. nih.govresearchgate.net
| XPS Analysis of Copper Coordination Polymer on Mixed Thiolate SAM nih.govresearchgate.net | ||
|---|---|---|
| Sample Description | Measured Ratio | Value |
| Surface-anchored complex on mixed SAM (with 1-butanethiol) after treatment to remove non-coordinated copper.Analysis Method: X-ray Photoelectron Spectroscopy (XPS) | Nitrogen : Copper (N:Cu) | ~ 3 : 2 |
| Sulfur : Copper (S:Cu) | ~ 7 : 2 |
Mechanistic Investigations of Reactions Involving Copper I N Butanethiolate
Mechanisms in Organocopper Reactions
The reactivity of copper(I) n-butanethiolate is characterized by its participation in several fundamental reaction mechanisms common to organocopper chemistry. These include nucleophilic additions and redox processes that are central to its catalytic activity.
Copper(I) thiolates, including copper(I) n-butanethiolate, are effective nucleophiles that can participate in addition reactions. A prominent example is the conjugate or 1,4-addition to electron-deficient alkenes and alkynes, a cornerstone of organocopper chemistry. thieme-connect.de In these reactions, the thiolate anion, delivered from the copper center, adds to the β-position of an α,β-unsaturated carbonyl compound or similar activated system.
The general mechanism for the nucleophilic addition of a thiol to an activated alkene involves the generation of a thiolate anion, which then adds across the double bond. thieme-connect.de In the context of copper(I) n-butanethiolate, the copper-sulfur bond is polarized, rendering the sulfur atom nucleophilic. The reaction with a conjugated system, such as a diene, can proceed via 1,2- or 1,4-addition. libretexts.orgyoutube.com In a 1,4-addition, the nucleophile (butanethiolate) adds to one end of the conjugated system (position 1), while a proton adds to the other end (position 4), resulting in the formation of a new double bond between positions 2 and 3. libretexts.orgmasterorganicchemistry.com
The mechanism for the electrophilic addition of HBr to 1,3-butadiene, which results in both 1,2- and 1,4-addition products, provides a conceptual parallel. libretexts.org The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. libretexts.orgyoutube.com The nucleophile can then attack at either of the two carbons bearing a partial positive charge, leading to the different addition products. libretexts.org Similarly, in reactions involving copper(I) n-butanethiolate, the thiolate can add to conjugated enynes, leading to the formation of allenes or propargyl compounds through a radical pathway involving an initial addition to the conjugated system. researchgate.net
Table 1: Comparison of Addition Pathways for Conjugated Dienes
| Feature | 1,2-Addition Product | 1,4-Addition Product |
|---|---|---|
| Description | Addition across two adjacent carbons of one double bond. libretexts.org | Addition across the two terminal carbons of the conjugated system. masterorganicchemistry.com |
| Bonding Change | One pi bond is broken. | Two pi bonds are broken, and a new pi bond is formed in the center. masterorganicchemistry.com |
| Thermodynamic Stability | Often the kinetic product, formed faster at lower temperatures. masterorganicchemistry.com | Often the thermodynamic product, more stable due to a more substituted double bond. masterorganicchemistry.com |
The rich chemistry of copper is due to its ability to access multiple oxidation states, primarily Cu(0), Cu(I), Cu(II), and Cu(III). acs.org This facility allows for both one- and two-electron transfer processes, which are fundamental to its catalytic activity. While Cu(II) is the most stable state under aerobic conditions, many catalytic cycles involve the interconversion between Cu(I) and Cu(III). acs.org This Cu(I)/Cu(III) redox cycle is isoelectronic with the well-established Pd(0)/Pd(II) cycle in cross-coupling reactions. acs.orgumass.edu
In a typical cross-coupling reaction, the catalytic cycle may begin with the oxidative addition of an aryl halide (Ar-X) to a Cu(I) species, such as a copper(I) thiolate complex, to form a transient organo-Cu(III) intermediate. researchgate.netrug.nl This step is often considered a key process in reactions like the Ullmann condensation. umass.edurug.nl Subsequent reductive elimination from this Cu(III) species forms the desired carbon-sulfur bond and regenerates the active Cu(I) catalyst, closing the cycle. acs.orgresearchgate.net
However, the necessity of a Cu(III) intermediate is a subject of ongoing research, with alternative pathways proposed. researchgate.net These include mechanisms involving single-electron transfer (SET) events that generate Cu(II) species and radical intermediates. rug.nlcaltech.edu For instance, a Cu(I) complex can undergo SET to form a Cu(II) species and an aryl radical. nih.gov This aryl radical can then react further, eventually leading to the product without the formation of a formal Cu(III) complex. caltech.edunih.gov The specific pathway often depends on the substrates, ligands, and reaction conditions. acs.org
Catalytic Reaction Mechanism Elucidation
Understanding the precise mechanism of catalysis involving copper(I) n-butanethiolate requires identifying the active species and the influence of various reaction parameters, such as ligands.
In many copper-catalyzed reactions, the initially added copper source, be it a salt like CuI or an oxide like CuO, is a precatalyst that is converted into the catalytically active species under the reaction conditions. acs.orgacs.org Experimental evidence strongly suggests that copper thiolate complexes are key intermediates in many C-S cross-coupling reactions. acs.orgnih.gov Copper(I) n-butanethiolate can be formed in situ from the reaction of a Cu(I) or Cu(II) source with n-butanethiol. For example, copper oxides can react with thiols to form catalytically active copper thiolate species that are leached from the oxide surface into the solution. acs.org Similarly, Cu(II) ions react rapidly with thiols, leading to reduction to Cu(I) and the formation of a Cu(I)-thiolate complex. researchgate.netnih.gov
These copper(I) thiolate species are often the active catalysts that enter the catalytic cycle. nih.govacs.org In some cases, the thiolate itself is an intermediate in the catalytic process. For example, in the oxidation of thiols catalyzed by copper-amine complexes, copper(I) dodecanethiolate was identified as an intermediate in systems with low catalytic activity. researchgate.net The structure of the active species can be complex, as copper(I) thiolates have a high tendency to form polymeric aggregates or clusters. researchgate.netbeilstein-journals.org
Ligands play a crucial role in copper-catalyzed reactions by modifying the properties of the metal center. They can increase the solubility and stability of the catalyst, prevent the aggregation of copper species, and influence the reaction rate and selectivity. nih.gov A variety of ligands, including phenanthrolines, diamines, amino acids, and phosphines, have been successfully employed in copper-catalyzed C-S coupling reactions. nih.govbeilstein-journals.org
The addition of a ligand can dramatically accelerate the reaction rate. pitt.edu For instance, in the coupling of thiols with aryl iodides, the presence of a phenanthroline (phen) ligand with a CuI catalyst affects the selectivity of the reaction between different aryl halides. nih.gov Competition experiments have shown that the ratio of products formed in a catalytic reaction with a CuI/phen system is similar to the ratio obtained from a stoichiometric reaction with an isolated [(phen)Cu(S-Ar)] complex, supporting the intermediacy of such complexes in the catalytic cycle. nih.gov
The ligand can also influence the reaction mechanism itself. Density functional theory (DFT) calculations have shown that ligands can alter the local reaction environment and stabilize key intermediates. scholaris.ca For example, on a thiol-modified copper surface, the interaction between the sulfur lone pairs of the thiolate ligand and an adsorbed CO molecule can facilitate CO reduction by lowering the energy barrier for key steps like C-C bond formation. scholaris.ca The nature and structure of the ligand are therefore critical parameters for optimizing catalytic performance.
Table 2: Effect of Ligands on Copper-Catalyzed Thioetherification
| Catalyst System | Ligand | Observation | Reference |
|---|---|---|---|
| CuI | None | Reaction proceeds, but ligands can improve performance and selectivity. | acs.org |
| CuI / phenanthroline | 1,10-phenanthroline | Affects selectivity in competitive reactions between different aryl iodides. Intermediacy of [(phen)Cu(thiolate)] complexes demonstrated. | nih.gov |
| CuI / neocuproine | 2,9-dimethyl-1,10-phenanthroline | Used to optimize C-S bond formation; effective catalyst system with NaOt-Bu as base. | umass.edu |
Reaction with Small Molecules
The interaction of copper(I) n-butanethiolate with small molecules is relevant to its role in catalysis and its behavior in various chemical environments. Gas-phase studies and solution experiments have provided insight into these reactions.
DFT calculations have explored the protonation of the copper hydride anion [CuH₂]⁻ by various acids, including 1-butanethiol (B90362). acs.org The calculated energy barriers for protonation correlate with the gas-phase acidities of the substrates, indicating that the reaction is primarily controlled by the acidity of the molecule interacting with the copper species. acs.org This suggests that 1-butanethiol can act as a proton donor in reactions with sufficiently basic copper complexes. acs.org
In reactions involving copper(II) complexes and thiols, the thiol can mediate the reduction of other small molecules. For instance, in the presence of a β-diketiminato copper(II) nitrito complex, thiols facilitate the reduction of nitrite (B80452) to nitric oxide (NO). researchgate.net The mechanism involves the nucleophilic attack of the thiol on the bound nitrite to form an S-nitrosothiol (RSNO) and a copper(II) hydroxide (B78521). The copper(II) hydroxide then reacts with another equivalent of thiol to generate a copper(II) thiolate, which in turn reacts with RSNO to produce NO. researchgate.net
The interaction of thiols with copper oxide surfaces also involves small molecules. The reduction of Cu₂O by alkanethiols is proposed to involve the protonation of surface oxygen atoms by the thiol's -SH group, leading to the formation of a copper(I) thiolate and water. researchgate.net Furthermore, in the presence of air (O₂), copper complexes can catalyze the oxidation of aliphatic thiols. researchgate.net
Protonation Reactions with Hydride Anions
Detailed mechanistic studies on the direct protonation of copper(I) n-butanethiolate with hydride anions are not extensively documented in experimental literature under standard laboratory conditions. However, valuable insights can be gleaned from the investigation of the reverse reaction in the gas phase: the deprotonation of 1-butanethiol by copper hydride anions.
Gas-phase studies utilizing multistage mass spectrometry and Density Functional Theory (DFT) calculations have examined the reactivity of copper hydride anions, such as [CuH₂]⁻, with a range of neutral reagents, including 1-butanethiol. anu.edu.auresearchgate.netacs.orgnih.gov In these experiments, the [CuH₂]⁻ anion was found to react with 1-butanethiol via protonation to produce hydrogen gas (H₂) and the corresponding product anion, [CuH(SBu)]⁻. anu.edu.auresearchgate.netacs.orgnih.gov
The reaction can be represented as follows: [CuH₂]⁻ + CH₃CH₂CH₂CH₂SH → [CuH(SBu)]⁻ + H₂
DFT calculations have been employed to understand the energetics of this process. The calculated barriers for the protonation of [CuH₂]⁻ by various acids, including 1-butanethiol, show a correlation with their gas-phase acidities. anu.edu.auacs.orgnih.gov This suggests that the primary factor governing the reactivity in these gas-phase reactions is the acidity of the substrate providing the proton. anu.edu.auacs.orgnih.gov The reaction with 1-butanethiol proceeds, whereas weaker acids like methanol (B129727) are observed to be unreactive under the same conditions. anu.edu.auresearchgate.netacs.orgnih.gov
While these findings directly describe the deprotonation of 1-butanethiol by a copper hydride anion, they indirectly inform the mechanism of the protonation of copper(I) n-butanethiolate. The principle of microscopic reversibility suggests that the pathway for the forward reaction (protonation of CuSBu with a hydride source) would involve the approach of a hydride to the proton on the sulfur-bound butyl group of a copper thiolate complex, leading to the formation of a transient intermediate that subsequently releases butane (B89635) and forms a copper-hydride species. However, direct experimental or detailed computational studies on this specific forward reaction pathway remain limited.
Table 1: Gas-Phase Reactivity of [CuH₂]⁻ with 1-Butanethiol and Other Reagents
| Reactant | Product(s) | Observations |
| 1-Butanethiol | [CuH(SBu)]⁻, H₂ | Protonation of the copper hydride anion occurs. anu.edu.auresearchgate.netacs.orgnih.gov |
| 2,2,2-Trifluoroethanol | [CuH(OCH₂CF₃)]⁻, H₂ | Protonation occurs, similar to 1-butanethiol. anu.edu.auresearchgate.netacs.orgnih.gov |
| Methanol | No reaction | Weaker acidity compared to 1-butanethiol. anu.edu.auresearchgate.netacs.orgnih.gov |
| Carbon Disulfide (CS₂) | HCS₂⁻, [CuCS₂]⁻, H₂ | Hydride transfer and formation of an organometallic ion. anu.edu.auresearchgate.netacs.org |
| Carbon Dioxide (CO₂) | [HCuO₂CH]⁻ | Insertion reaction. anu.edu.auresearchgate.netacs.org |
| Methyl Iodide | I⁻, [CuHI]⁻ | Side-on Sₙ2 mechanism favored. anu.edu.auacs.orgnih.gov |
| Allyl Iodide | I⁻, [CuHI]⁻ | Side-on Sₙ2 mechanism favored. anu.edu.auacs.orgnih.gov |
Interaction with Carbon-containing Substrates
The interaction of copper(I) n-butanethiolate with carbon-containing substrates is fundamental to its role in various copper-catalyzed cross-coupling reactions, where it can act as a key intermediate or be involved in the catalyst deactivation pathway. Mechanistic studies in this area often focus on the broader context of C-S, C-N, and C-C bond-forming reactions.
Copper(I) thiolates are known to be crucial intermediates in Ullmann-type coupling reactions. For instance, in the copper-catalyzed cross-coupling of thiols with aryl halides to form aryl thioethers, the reaction is believed to proceed through a copper(I) thiolate intermediate. This intermediate then reacts with the aryl halide in a key C-S bond-forming step. While specific mechanistic studies focusing solely on pre-formed copper(I) n-butanethiolate are not abundant, the general mechanism is thought to involve the coordination of the aryl halide to the copper center, followed by oxidative addition, and subsequent reductive elimination to afford the aryl butyl sulfide (B99878) product and regenerate a copper(I) species.
The reactivity of copper(I) n-butanethiolate can also be influenced by the nature of the carbon-containing substrate. In the context of copper-catalyzed reactions, the interaction of copper thiolates with various carbon electrophiles is a critical area of investigation. For example, studies on copper-catalyzed cyanation reactions have explored the interaction of copper cyanide complexes with alkyl halides, which proceeds through a proposed single-electron transfer mechanism involving alkyl radicals. researchgate.net While not directly involving copper(I) n-butanethiolate, these studies provide a framework for understanding the potential radical pathways that could be involved in its reactions with certain carbon-containing substrates.
Furthermore, the formation of copper(I) n-butanethiolate can sometimes be a side reaction or a catalyst deactivation pathway in other copper-catalyzed processes where thiols are present, either as substrates or impurities. Understanding its reactivity with the carbon-containing components of the main reaction is therefore crucial for optimizing catalytic efficiency.
Table 2: General Reactivity of Copper(I) Thiolates in Cross-Coupling Reactions
| Reaction Type | Carbon-Containing Substrate | General Mechanistic Steps | Product Type |
| C-S Coupling | Aryl Halide | Oxidative Addition, Reductive Elimination | Aryl Thioether |
| C-N Coupling | Amine/Amide | Ligand Exchange, Reductive Elimination | Aryl Amine/Amide |
| C-C Coupling | Organoboron Reagent | Transmetalation, Reductive Elimination | Biaryl/Alkylarene |
Catalytic Applications of Copper I N Butanethiolate Complexes
Precursor Chemistry for Inorganic Materials
Copper(I) n-butanethiolate, with its pre-bonded copper-sulfur linkage, is an exemplary single-source precursor (SSP). This characteristic allows for its use in the controlled synthesis of copper sulfide (B99878) materials, avoiding the need for separate sources of copper and sulfur and enabling lower processing temperatures.
Single-Source Precursors for Copper Sulfide Thin Films (e.g., Chalcocite)
Copper(I) n-butanethiolate and related copper(I) alkylthiolates are effective single-source precursors for producing copper sulfide thin films. Upon thermal decomposition (thermolysis), these compounds yield copper sulfide phases. Research has shown that at approximately 150°C, lamellar crystals of copper(I) thiolate form, which upon further heating to around 190°C, decompose to yield copper(I) sulfide (Cu₂S). organic-chemistry.org
The primary copper sulfide phase formed from such copper(I) precursors is often chalcocite (Cu₂S), a desirable p-type semiconductor material for applications in photovoltaics and optoelectronics. researchgate.netresearchgate.netnih.govnih.gov The use of a single-source precursor like copper(I) n-butanethiolate provides a direct route to this material. For instance, the solvent-less thermolysis of copper-alkylthiolato precursors has been successfully employed to synthesize Cu₂S nanostructures, demonstrating a clean and efficient pathway to high-purity copper sulfide films. researchgate.net
Table 1: Copper Sulfide Phases from Thiolate Precursors
| Precursor Type | Decomposition Method | Resulting Phase | Reference |
|---|---|---|---|
| Copper(I) n-butanethiolate | Thermolysis (~190°C) | Copper(I) Sulfide (Cu₂S) | organic-chemistry.org |
| Copper-alkylthiolato | Solvent-less Thermolysis | Chalcocite (Cu₂S) | researchgate.net |
| Copper(II) dithiocarbamate (B8719985) | Thermolysis | Digenite (Cu₉S₅) |
Application in Aerosol-Assisted Chemical Vapor Deposition (AACVD)
Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a versatile technique for depositing thin films that is not reliant on precursor volatility, but rather on solubility. umass.edu In this method, a solution of the precursor is aerosolized into fine droplets and transported by a carrier gas to a heated substrate, where decomposition and film formation occur. umass.eduwikipedia.org
While specific studies detailing the use of 1-butanethiol (B90362), copper(I) salt in AACVD are not prevalent, related single-source copper-sulfur precursors are widely used to produce copper sulfide thin films with this technique. organic-chemistry.orgumass.edunih.gov For example, copper(II) complexes containing thiourea (B124793) or dithiocarbamate ligands have been successfully used as SSPs in AACVD to deposit various phases of copper sulfide, including roxbyite and anilite. organic-chemistry.orgumass.edu Given that copper(I) n-butanethiolate functions as an effective SSP for copper sulfide via thermolysis, its application in solution-based deposition methods like AACVD is a logical extension for the fabrication of nanostructured semiconductor films. rsc.org The morphology of the resulting films, from spherical crystallites to plate-like structures, can be controlled by adjusting deposition parameters such as temperature. organic-chemistry.org
Formation of Nanoscale Copper Sulfides
The thermal decomposition of copper(I) n-butanethiolate is a viable route for the synthesis of nanoscale copper sulfide materials. The controlled breakdown of this precursor allows for the formation of well-defined nanostructures, whose size and shape can be influenced by reaction conditions. organic-chemistry.orgresearchgate.net
Research has demonstrated that the thermolytic degradation of copper thiolate precursors can produce Cu₂S nanorods that are highly monodisperse in size and shape. organic-chemistry.org For example, solvent-less thermolysis of a copper thiolate precursor between 140°C and 200°C yields hexagonal Cu₂S nanorods approximately 4 nm in diameter and 12 nm in length. organic-chemistry.org This method highlights the ability to generate anisotropic nanostructures, which are of significant interest for electronic and catalytic applications. Other morphologies, such as nanodiscs and nanoplatelets, have also been achieved through the thermolysis of copper-alkylthiolato precursors. researchgate.net The formation of these nanoscale materials underscores the utility of copper(I) n-butanethiolate as a building block for advanced functional materials. nih.govresearchgate.netacs.orgacs.org
Catalysis in Organic Transformations
In the realm of organic chemistry, copper(I) thiolate complexes are involved in important catalytic cycles, demonstrating roles in both carbon-carbon bond formation and hydrogenation reactions.
Carbon-Carbon Bond Formation Reactions (e.g., Coupling Reactions)
The involvement of copper(I) n-butanethiolate in carbon-carbon bond-forming reactions is complex, primarily due to the strong coordination of the thiolate ligand to the copper center, which can often inhibit catalytic turnover. However, this very challenge has spurred the development of innovative catalytic systems, particularly in desulfitative coupling reactions. acs.orgnih.gov
In these reactions, a copper(I) thiolate is not the external catalyst but rather a key intermediate formed in situ. The central challenge is mobilizing the catalytically active Cu(I) from this stable thiolate complex to allow the C-C coupling to proceed. nih.govpsu.eduorganic-chemistry.orgnih.gov Modern desulfitative cross-coupling reactions, inspired by biological metallothioneins, achieve this by using systems that catalytically couple thioorganic substrates with partners like boronic acids. nih.govnih.gov
Hydrogenation Reactions (e.g., Ketone Hydrogenation)
A significant catalytic application involving copper thiolate structures is in hydrogenation reactions, particularly the reduction of ketones to alcohols. It was once believed that sulfur-containing ligands would poison copper catalysts for hydrogenation. However, recent research has overturned this notion, demonstrating that thiolate ligands are in fact crucial for creating highly stable and active catalysts. nih.govpsu.edu
Specifically, atomically precise, thiolate-protected copper-hydride nanoclusters have been discovered to be exceptional catalysts for the hydrogenation of ketones under mild conditions. nih.govpsu.edu One such example is the [Cu₂₅H₁₀(SPhCl₂)₁₈]³⁻ nanocluster, where thiolate ligands stabilize a copper-hydride core. These clusters actively catalyze the reduction of various ketones to their corresponding alcohols. nih.gov The hydride ions within the copper core are the active hydrogen source, and the surrounding thiolate shell is essential for the stability and catalytic function of the nanocluster. nih.govnih.gov This application represents a paradigm shift, showcasing that the copper-thiolate moiety, as found in species like copper(I) n-butanethiolate, is a key component in designing robust, modern hydrogenation catalysts.
Table 2: Catalytic Hydrogenation of Ketones with a Thiolated Copper-Hydride Nanocluster
| Ketone Substrate | Product Alcohol | Conversion (%) | Time (h) | Reference |
|---|---|---|---|---|
| Acetophenone | 1-Phenylethanol | >99 | 12 | nih.gov |
| 4'-Methylacetophenone | 1-(p-tolyl)ethanol | >99 | 12 | nih.gov |
| 4'-Methoxyacetophenone | 1-(4-methoxyphenyl)ethanol | >99 | 12 | nih.gov |
| Benzophenone | Diphenylmethanol | >99 | 12 | nih.gov |
Cyanation Reactions (e.g., Transformation of Iodobenzenes)
Copper(I) n-butanethiolate, also known as copper(I) 1-butanethiolate, participates in cyanation reactions, a key process in organic synthesis for introducing a cyano (-CN) group into a molecule. This transformation is particularly relevant for aryl halides, such as iodobenzenes.
The traditional method for the cyanation of aryl halides involves the use of stoichiometric amounts of copper(I) cyanide at high temperatures, often exceeding 150°C. google.com While effective for converting aromatic iodides, bromides, and even chlorides into the corresponding nitriles, this method is hampered by difficult product isolation due to the formation of various copper species. google.com
Modern approaches have focused on developing catalytic systems to overcome these limitations. While direct catalytic use of copper(I) n-butanethiolate in these reactions is not extensively documented in isolation, the broader class of organocopper reagents and copper complexes are central to these transformations. google.comscribd.com Copper-catalyzed cyanation reactions are sensitive to oxygen and moisture. google.com The general mechanism often involves a copper(I) species that facilitates the displacement of the halide with a cyanide ion. For instance, the reaction of iodobenzene (B50100) with copper cyanide can be effectively catalyzed by copper complexes in the presence of a suitable ligand, such as N,N'-dimethylethylenediamine, in a solvent like toluene (B28343) at elevated temperatures. google.com
Recent advancements have also explored dual photoredox and copper catalysis systems for radical cyanation reactions. digitellinc.com These methods offer milder reaction conditions and can provide high chemo-, regio-, and enantioselectivity in the synthesis of various chiral nitrile compounds. digitellinc.comsnnu.edu.cn High-valent copper(III) cyanide complexes are often proposed as key intermediates in these catalytic cycles, where the final carbon-cyanide bond formation occurs through reductive elimination from the organocopper(III) species. nih.gov
The following table summarizes a representative copper-catalyzed cyanation reaction of iodobenzene.
| Reactant | Catalyst System | Product | Conditions | Reference |
| Iodobenzene | CuCN / N,N'-dimethylethylenediamine | Benzonitrile | Toluene, 110°C | google.com |
Polymerization Catalysis
Copper(I) n-butanethiolate has emerged as a significant component in the field of polymerization catalysis, particularly in living radical polymerization.
Living Radical Polymerization Initiation
Copper(I) n-butanethiolate, in conjunction with a ligand such as 2,2'-bipyridine (B1663995) (bpy), has been successfully employed as a catalyst for the living radical polymerization of monomers like methyl methacrylate (B99206) (MMA). cmu.eduresearchgate.net This type of polymerization, often referred to as Atom Transfer Radical Polymerization (ATRP), allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. cmu.edupsu.edu
In these systems, an initiator, typically an alkyl halide or a sulfonyl chloride, is used to start the polymerization process. cmu.eduresearchgate.net The copper(I) complex reversibly activates a dormant polymer chain by abstracting a halogen atom, which generates a radical that can then add to monomer units. psu.edu This process is reversible, leading to a controlled growth of the polymer chains. cmu.edu
Research has shown that the catalytic system CuSBu/bpy can effectively initiate the polymerization of MMA using aromatic sulfonyl chlorides as initiators. cmu.eduresearchgate.net The efficiency and rate of the polymerization can be influenced by the ratio of the catalyst to the initiator. cmu.edu For a target degree of polymerization of 200, decreasing the catalyst-to-initiator ratio from 1:1 to 0.25:1 resulted in a decrease in the experimental rate constant of polymerization, while the initiator efficiency increased significantly. cmu.edu
Role of Organocopper Reagents as Catalysts and Alkylating Agents
Organocopper reagents, including copper(I) n-butanethiolate, play a dual role in these polymerization reactions. cmu.edu Primarily, they act as catalysts for the polymerization process. It is proposed that the active catalyst, likely a copper(I) chloride species, is generated in situ from the reaction of the organocopper reagent with the sulfonyl chloride or the growing polymer chain. cmu.eduresearchgate.net
However, these organocopper species can also act as alkylating agents. cmu.eduwikipedia.org This can lead to side reactions where the butylthio group from the copper(I) n-butanethiolate is transferred to the growing polymer chain. cmu.edu While this can be an undesired side reaction, it also presents an opportunity for the synthesis of functionalized polymers, such as macromonomers and telechelic polymers. cmu.edu A careful balance of the concentration of the organocopper reagent is necessary to control the initiation process and minimize these alkylation side reactions. cmu.edu
The following table presents data on the living radical polymerization of MMA catalyzed by CuSBu/bpy.
| Monomer | Initiator | Catalyst System | [M]₀/[I]₀ | [Cat]₀/[I]₀ | kₚ (exp) (min⁻¹) | Initiator Efficiency (%) |
| MMA | Aromatic Sulfonyl Chloride | CuSBu/bpy | 200 | 1 | 5.12 x 10⁻² | 62 |
| MMA | Aromatic Sulfonyl Chloride | CuSBu/bpy | 200 | 0.25 | 1.8 x 10⁻³ | 99 |
Data adapted from research on organocopper-catalyzed living radical polymerization. cmu.edu
Photocatalytic Systems
Copper(I) n-butanethiolate and related copper complexes are also finding applications in the burgeoning field of photocatalysis, where visible light is used to drive chemical reactions.
Chemoselective Transfer Hydrogenation under Visible Light
While direct studies on copper(I) n-butanethiolate are limited in this specific application, related copper(I) thiolate cluster-based polymers have been shown to be effective bifunctional visible-light photocatalysts for the chemoselective transfer hydrogenation of α,β-unsaturated carbonyl compounds. nih.gov This reaction selectively reduces the carbonyl group to an alcohol without affecting the carbon-carbon double bond, a challenging transformation in organic synthesis. nih.gov
These photocatalytic systems operate under mild conditions, typically at room temperature and under visible light irradiation (e.g., blue LEDs). nih.gov The catalyst acts as both a photosensitizer, absorbing light to initiate the reaction, and as the catalytic center for the hydrogenation. nih.gov The process can be highly chemoselective, yielding allylic alcohols with high selectivity. nih.gov The photocatalyst can often be recovered and reused multiple times without a significant loss of activity. nih.gov
Bifunctional Photocatalyst Development
The development of bifunctional photocatalysts is a key area of research. In these systems, the catalyst possesses both light-harvesting and catalytic functionalities. Copper sulfide (CuS) nanoparticles, for example, have demonstrated potential as bifunctional materials for both supercapacitor applications and photocatalysis. rsc.org Similarly, copper(I) pyrimidine-2-thiolate clusters have been developed as bifunctional photocatalysts that serve as both a photosensitizer and a co-catalyst. nih.gov The design of such materials often involves creating heterojunctions, for instance between copper oxides and titanium dioxide, to enhance charge carrier separation and improve photocatalytic efficiency. mdpi.com The development of these bifunctional systems holds promise for creating more efficient and sustainable chemical processes.
Advanced Spectroscopic and Analytical Characterization of Copper I N Butanethiolate
X-ray Spectroscopic Techniques
X-ray spectroscopy is a powerful tool for probing the electronic and local atomic structure of materials, providing element-specific information that is crucial for characterizing metal complexes.
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Determination
X-ray Photoelectron Spectroscopy (XPS) is a primary technique for confirming the +1 oxidation state of copper in copper(I) n-butanethiolate. The analysis focuses on the binding energies of core-level electrons, particularly the Cu 2p electrons.
The Cu(I) state is distinguished from metallic copper (Cu(0)) and the paramagnetic Cu(II) state by the precise position of the Cu 2p₃/₂ peak and the absence of characteristic satellite features. xpsfitting.com In its Cu(I) state, as found in compounds like Cu₂O, the Cu 2p₃/₂ peak appears at a binding energy of approximately 932.4 eV. xpsfitting.comicm.edu.pl This is very close to the binding energy for metallic copper, which is typically found around 932.6 eV. xpsfitting.com
Crucially, Cu(II) species exhibit strong "shake-up" satellite peaks at higher binding energies (approximately 940-945 eV) in their Cu 2p spectra. researchgate.netkratos.com These satellites arise from the interaction between the outgoing photoelectron and the unpaired d-electron in the paramagnetic Cu(II) ion. The absence of these satellite features in the XPS spectrum of copper(I) n-butanethiolate is a definitive indicator that the copper is in the diamagnetic Cu(I) oxidation state. researchgate.netnih.gov Studies on related copper-thiolate complexes have used this absence of satellite peaks to confirm the Cu(I) state. nih.gov
Table 1: Typical XPS Cu 2p₃/₂ Binding Energies for Different Copper Oxidation States
| Copper Species | Oxidation State | Cu 2p₃/₂ Binding Energy (eV) | Key Spectral Feature |
|---|---|---|---|
| Cu Metal | Cu(0) | ~932.6 | Sharp, symmetric peak |
| Cu₂O | Cu(I) | ~932.4 | Sharp, symmetric peak, no satellites |
| Cu(I) n-butanethiolate | Cu(I) | ~932.4 - 932.8 | No shake-up satellites |
| CuO | Cu(II) | ~933.6 | Broad peak with strong shake-up satellites |
Note: Values are approximate and can vary slightly based on instrument calibration and chemical environment.
X-ray Absorption Spectroscopy (XAS): XANES and EXAFS for Local Structure
X-ray Absorption Spectroscopy (XAS) provides detailed information about the local geometric and electronic structure around the absorbing copper atom. The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). springernature.comunimi.it
XANES analysis of the Cu K-edge is highly sensitive to the oxidation state and coordination geometry of the copper atom. ias.ac.inscispace.com For Cu(I) complexes, the absorption edge is found at lower energies than for Cu(II) complexes. A characteristic feature for many Cu(I) compounds is a distinct pre-edge peak, often observed between 8983 and 8986 eV, which is attributed to the dipole-allowed 1s → 4p transition. researchgate.net The shape and intensity of this feature provide insight into the coordination environment (e.g., linear, trigonal, or tetrahedral). researchgate.netnih.gov Studies on related anchored copper-thiol complexes have used the XANES edge position to verify the Cu(I) oxidation state. nih.gov
EXAFS provides information about the local atomic structure, including bond distances and coordination numbers, even in non-crystalline materials. unimi.it The EXAFS signal arises from the scattering of the ejected photoelectron by neighboring atoms. For copper(I) n-butanethiolate, EXAFS can determine the crucial Cu-S bond distance. Furthermore, as copper(I) thiolates often form multinuclear clusters, EXAFS is instrumental in identifying Cu-Cu interactions by measuring their interatomic distances. nih.govnih.gov Analysis of cuprous-thiolate clusters in biological systems has shown that Cu-S distances are typically around 2.2-2.3 Å, and Cu-Cu distances, when present, are often less than 3.0 Å. nih.gov
Table 2: Typical Structural Parameters from EXAFS for Cu(I)-Thiolate Environments
| Interaction | Typical Bond Distance (Å) | Coordination Number (N) |
|---|---|---|
| Cu-S | 2.2 - 2.3 | 2-4 |
| Cu-Cu | 2.7 - 3.0 | Variable (depends on cluster size) |
Note: These are representative values from related copper-thiolate systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a valuable tool for the structural elucidation of copper(I) n-butanethiolate. The copper(I) ion has a filled d¹⁰ electron shell, making it diamagnetic. This allows for the observation of relatively sharp NMR signals, which would be impossible for paramagnetic Cu(II) complexes due to extensive line broadening. huji.ac.ilmarquette.edu
Multi-nuclear NMR for Structural Analysis (e.g., ¹H, ¹³C)
¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the n-butanethiolate ligand upon coordination to the copper(I) center. researchgate.net The chemical shifts, splitting patterns, and coupling constants of the butyl group's protons and carbons are sensitive to the chemical environment.
In a ¹H NMR spectrum, the protons of the butyl chain (α-CH₂, β-CH₂, γ-CH₂, and δ-CH₃) are expected to show characteristic multiplets. Upon coordination to copper, the α-methylene protons (adjacent to the sulfur atom) would experience the most significant change in chemical shift compared to the free 1-butanethiol (B90362) ligand. spectrabase.com Similarly, in the ¹³C NMR spectrum, all four carbon signals of the butyl group would be observed, with the α-carbon showing the largest coordination-induced shift.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Splitting for the n-Butanethiolate Ligand in a Cu(I) Complex
| Position | Group | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| α | -S-C H₂- | Downfield shift from free ligand (~2.5 ppm), triplet (t) | Downfield shift from free ligand (~25 ppm) |
| β | -CH₂-C H₂- | Shifted from free ligand (~1.6 ppm), sextet | Shifted from free ligand (~35 ppm) |
| γ | -CH₂-C H₂- | Shifted from free ligand (~1.4 ppm), sextet | Shifted from free ligand (~22 ppm) |
| δ | -CH₂-C H₃ | Shifted from free ligand (~0.9 ppm), triplet (t) | Shifted from free ligand (~14 ppm) |
Note: Predicted shifts are relative to free 1-butanethiol and can be influenced by solvent and complex aggregation.
Solution-State Characterization
The characterization of copper(I) n-butanethiolate in solution by NMR can be challenging due to its tendency to form insoluble polymers. However, if soluble oligomeric species exist, solution-state NMR becomes a powerful technique for studying their structure and dynamics. walisongo.ac.id
NMR can be used to investigate equilibria between different species in solution, such as monomer-oligomer exchanges or solvent coordination and dissociation. walisongo.ac.id For example, variable-temperature NMR experiments could reveal information about dynamic processes. Coalescence of signals as the temperature is raised may indicate that different species are in rapid exchange on the NMR timescale. walisongo.ac.id The presence of multiple sets of signals at low temperatures could suggest the co-existence of different oligomers. Such studies are crucial for understanding the behavior of the complex in solution, which can differ significantly from its solid-state structure. researchgate.net
Mass Spectrometry
Mass spectrometry (MS) is used to determine the mass-to-charge ratio of ions and can provide valuable information on the composition and aggregation of copper(I) n-butanethiolate. Due to the compound's low volatility and polymeric nature, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are required.
These techniques can be used to desorb and ionize intact oligomeric clusters from a solution or solid sample, allowing for the detection of species of the general formula [Cuₙ(SBu)ₘ]ᶻ⁺ or [Cuₙ(SBu)ₘ]ᶻ⁻. The resulting mass spectrum would show a distribution of peaks corresponding to different cluster sizes (varying n and m). The characteristic isotopic pattern of copper (⁶³Cu, 69.2%; ⁶⁵Cu, 30.8%) would help in the unambiguous identification of copper-containing ions. huji.ac.il
Research on the gas-phase reactions of copper hydride anions with 1-butanethiol has demonstrated that copper-butanethiolate species, such as the [CuH(SBu)]⁻ anion, can be successfully generated and analyzed by mass spectrometry, confirming the feasibility of detecting such Cu-S bonds in the gas phase. anu.edu.auacs.org
Table 4: Hypothetical Oligomeric Ions of Copper(I) n-Butanethiolate Observable by Mass Spectrometry
| Ion Formula | Description |
|---|---|
| [Cu₂(SBu)₃]⁻ | A possible anionic dimeric cluster |
| [Cu₃(SBu)₄]⁻ | A possible anionic trimeric cluster |
| [Cu(SBu)₂(H)]⁻ | Anion formed by proton abstraction |
| [Cu₂(SBu)]⁺ | A possible cationic dimeric fragment |
| [Cu₃(SBu)₂]⁺ | A possible cationic trimeric fragment |
Note: 'SBu' represents the butanethiolate ligand, C₄H₉S. The exact species observed would depend on the ionization method and conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Identification
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident assignment of its elemental formula. researchgate.nettue.nl Unlike standard mass spectrometry which provides a nominal mass, HRMS measures mass-to-charge ratios (m/z) to a high degree of accuracy (typically to four or more decimal places). researchgate.net This precision is possible because the actual mass of an isotope is not an integer value (relative to ¹²C at 12.0000 amu). researchgate.net For instance, the exact mass of ¹⁶O is 15.9949 amu and ¹⁴N is 14.0031 amu. researchgate.net By measuring the exact mass of the molecular ion, a unique elemental composition can often be determined, distinguishing it from other potential formulas with the same nominal mass. researchgate.net
In the context of copper(I) n-butanethiolate, which can form oligomeric species, HRMS is crucial for identifying the molecular ions of these clusters. The technique can distinguish between different oligomers, such as [Cu(SBu)]n, and identify any adducts or fragments. rsc.org The analysis of copper-containing species must account for the two stable isotopes of copper, ⁶³Cu and ⁶⁵Cu, which results in a characteristic isotopic pattern in the mass spectrum.
Table 1: Theoretical Exact Masses for Potential Molecular Ions of Copper(I) n-Butanethiolate Oligomers. This table illustrates the calculated monoisotopic masses for several potential oligomeric forms of the compound, which can be identified using HRMS.
| Formula | Species | Calculated Exact Mass (m/z) for [M+H]⁺ (using ⁶³Cu and ³²S) |
| C₄H₁₀CuS | [Cu(SBu) + H]⁺ | 153.9823 |
| C₈H₂₀Cu₂S₂ | [Cu₂(SBu)₂ + H]⁺ | 306.9570 |
| C₁₂H₃₀Cu₃S₃ | [Cu₃(SBu)₃ + H]⁺ | 460.9317 |
| C₁₆H₄₀Cu₄S₄ | [Cu₄(SBu)₄ + H]⁺ | 613.9064 |
Note: The table presents calculated values for the protonated molecular ions. The actual observed species may vary depending on ionization conditions.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution Speciation
Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable tool for studying the speciation of metal complexes in solution. diamond.ac.uk As a "soft" ionization technique, it allows for the transfer of non-volatile and thermally labile species from solution to the gas phase for mass analysis, often preserving the non-covalent interactions and solution-phase structures. diamond.ac.ukCurrent time information in Bangalore, IN.
For copper(I) n-butanethiolate, ESI-MS can identify the various oligomeric and complex species that exist in a given solvent system. Studies on the dissolution of copper salts in thiol-amine solutions using ESI-HRMS have successfully identified a range of copper thiolate complexes. ncl.ac.uk These investigations reveal that in solution, simple monomeric species may coexist with larger aggregates. ncl.ac.uk The specific species observed can be highly dependent on instrumental parameters, which can sometimes lead to fragmentation or polymerization, making careful optimization necessary to ensure the observed gas-phase ions accurately reflect the solution's composition. diamond.ac.uk
A noteworthy phenomenon when analyzing copper complexes is the potential for redox reactions to occur during the ESI process. researchgate.net The reduction of copper(II) to copper(I) has been observed, often facilitated by charge transfer with solvent molecules in the gas phase. Current time information in Bangalore, IN.researchgate.net Therefore, when analyzing a Cu(I) compound like copper(I) n-butanethiolate, the detection of Cu(I) species is expected, but care must be taken to ensure they are representative of the solution and not artifacts of in-source reduction of any potential Cu(II) impurities. researchgate.net
Table 2: Potential Copper Thiolate Species Detectable by ESI-MS in Solution. This table lists examples of ions that could be observed when analyzing solutions of copper(I) n-butanethiolate, potentially with other ligands or counter-ions present.
| Ion Type | Example Species | Context of Observation |
| Oligomeric Clusters | [Cu₂(SBu)₂ + H]⁺, [Cu₄(SBu)₄ + H]⁺ | Self-assembly in solution. |
| Mixed-Ligand Complexes | [Cu₂(SBu)Cl + H]⁺ | Presence of chloride precursors or additives. ncl.ac.uk |
| Solvent Adducts | [Cu(SBu)(CH₃CN) + H]⁺ | Analysis in coordinating solvents like acetonitrile. |
Electrochemical Characterization
Electrochemical methods provide information on the redox properties of a compound, such as the stability of different oxidation states and the kinetics of electron transfer processes. researchgate.net
Cyclic Voltammetry for Redox Behavior
Cyclic Voltammetry (CV) is a primary technique for investigating the redox behavior of metal complexes. researchgate.net In a CV experiment, the potential at a working electrode is scanned linearly versus time in a triangular waveform, and the resulting current is measured. researchgate.net For a reversible redox process, this produces a characteristic pair of peaks corresponding to the oxidation and reduction of the species near the electrode surface.
For copper(I) n-butanethiolate, CV would be used to probe the Cu(I)/Cu(II) redox couple. The oxidation of the Cu(I) center to Cu(II) would be observed as an anodic peak in the forward scan. The stability of the resulting Cu(II) species determines whether a corresponding cathodic (reduction) peak is seen on the reverse scan. Studies on various copper(I) complexes show that the redox potential (often reported as E₁/₂) is highly sensitive to the nature of the ligands coordinated to the copper center. nih.gov For instance, aliphatic amine ligands tend to stabilize the Cu(II) state more effectively than aromatic amines, resulting in lower redox potentials. nih.gov
In the case of copper-thiolate complexes, the oxidation process can be quasi-reversible or irreversible, often due to structural rearrangements upon the change in oxidation state. The redox behavior of copper halides has been extensively studied in various nonaqueous solvents, typically showing a redox step corresponding to the Cu²⁺/Cu⁺ couple. mdpi.com The electrochemical processes are often diffusion-controlled, meaning the peak current is linearly proportional to the square root of the scan rate. acs.org
Table 3: Representative Electrochemical Data for Copper Complexes. This table provides examples of redox potentials for different types of copper complexes to contextualize the expected behavior of copper(I) n-butanethiolate.
| Complex Type | Redox Couple | Typical E₁/₂ (V vs. reference) | Solvent | Note |
| CuCl/Polypyridyl Ligand | Cu(I)/Cu(II) | -0.1 to +0.6 | Acetonitrile | Potential varies significantly with ligand structure. nih.gov |
| Cu(II) Halides | Cu(II)/Cu(I) | -0.2 to +0.2 | DMF, DMSO | Values depend on the halide and solvent. mdpi.com |
| Cu(II) in Aqueous Buffer | Cu(II)/Cu(I) | ~ -0.2 | Aqueous PBS | Process is diffusion-controlled. acs.org |
Note: Potentials are highly dependent on the specific ligand, solvent, supporting electrolyte, and reference electrode used.
Electrochemical Investigation of Surface-Anchored Complexes
The electrochemical properties of copper(I) n-butanethiolate can be studied when it is part of a surface-anchored assembly. Research has been conducted on copper complexes anchored to gold surfaces via a self-assembled monolayer (SAM) of molecules including 1-butanethiol. cnr.ituol.de In these systems, the butanethiol forms a SAM on the gold electrode, which can then be used to immobilize copper ions. uol.de
In one such study, copper was introduced to a butanethiol SAM via cyclic voltammetry. cnr.ituol.de Subsequent characterization using X-ray Photoelectron Spectroscopy (XPS) was employed to determine the oxidation state of the anchored copper. cnr.it These investigations confirmed that a stable Cu(I) species was formed upon anchoring to the surface. uol.de Interestingly, the electrochemical investigation of this heterogenized Cu(I) system revealed that it had very little redox activity and lacked the distinct Cu(II)/Cu(I) redox couple that is typically observed for homogeneous copper complexes in solution. uol.de This suggests that immobilization on the surface significantly alters the electrochemical behavior, potentially due to the coordination environment and restricted mobility of the complex. Scanning electron microscopy and X-ray diffraction confirmed that no crystalline copper material or nanoparticles had accumulated on the surface. tue.nluol.de
Diffraction and Microscopic Analysis
Diffraction techniques are essential for determining the arrangement of atoms in the solid state, providing the definitive structure of a crystalline compound. nih.gov
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structures
Single Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional atomic and molecular structure of a crystalline material. nih.govnih.gov By analyzing the diffraction pattern of X-rays scattered by a single crystal, one can determine the unit cell dimensions, crystal system, and the exact position of every atom. nih.gov This information allows for the precise calculation of bond lengths, bond angles, and details of the coordination environment and intermolecular interactions. researchgate.netnih.gov
A specific single-crystal structure for the simple, unsubstituted 1-butanethiol, copper(I) salt has not been widely reported. However, the structural chemistry of copper(I) thiolates is well-established, and they are known to form coordination polymers. cnr.ituol.de In these polymers, the thiolate sulfur atom typically acts as a bridging ligand between copper(I) centers. Depending on the steric bulk of the thiol's organic substituent, these compounds form structures of varying dimensionality, including 1D chains or 2D layered sheets. cnr.it For example, copper(I) thiolates with smaller or linear alkyl groups often form chain-like polymers, while bulkier ligands can lead to different motifs. cnr.it The structure of the analogous silver(n-butanethiolate) has been solved and is known to form a layered structure, which serves as a reasonable model for the copper compound. rsc.orgmdpi.com
Table 4: Common Structural Features of Copper(I) Thiolate Coordination Polymers Determined by SC-XRD. This table summarizes typical structural characteristics observed in related copper(I) thiolate compounds.
| Feature | Description | Typical Values / Geometries |
| Copper Coordination Number | The number of sulfur atoms bonded to each Cu(I) center. | Typically 2 or 3. |
| Copper Coordination Geometry | The arrangement of sulfur atoms around the Cu(I) center. | Linear (for 2-coordinate), Trigonal Planar (for 3-coordinate). |
| Sulfur Coordination Mode | How the sulfur atom of the thiolate bridges Cu(I) centers. | Often µ₂ (bridging two copper ions) or µ₃ (bridging three). |
| Polymeric Structure | The overall dimensionality of the solid-state assembly. | 1D (chains), 2D (layers/sheets). cnr.it |
| Cu-S Bond Lengths | The distance between copper and sulfur atoms. | ~2.1 - 2.4 Å. |
| Cu···Cu Interactions | Close contacts between copper atoms (cuprophilic interactions). | Can be observed, typically > 2.7 Å. |
X-ray Diffraction (XRD) for Thin Film and Powder Analysis
When analyzing thin films, XRD can reveal the orientation of crystal growth. For instance, studies on similar copper-thiolate systems have shown that the substrate can influence the preferred orientation of the crystallites. mdpi.com For example, copper nitride thin films deposited on heated substrates exhibit a textured nanocrystalline structure with a preferred researchgate.net growth direction, while those on unheated substrates are amorphous. d-nb.info Similarly, the deposition of copper phthalocyanine (B1677752) films shows that the substrate temperature significantly affects the crystallinity and orientation of the resulting film. mdpi.com
For powder samples of copper(I) n-butanethiolate, XRD patterns provide a fingerprint for phase identification. The positions and intensities of the diffraction peaks are unique to a specific crystalline phase. By comparing the experimental XRD pattern to standard diffraction data, the exact phase of the copper(I) n-butanethiolate can be determined. For instance, in the analysis of copper nanoparticles, XRD has been used to identify the face-centered cubic (fcc) structure of metallic copper and the presence of copper oxide phases like Cu2O. researchgate.netnih.gov The broadness of the diffraction peaks can also be used to estimate the average crystallite size using the Scherrer equation. researchgate.net
In studies involving self-assembled monolayers (SAMs) of butanethiol on gold surfaces, XRD analysis has confirmed the single-crystalline nature of the gold substrate and has been used to verify that the subsequent introduction of copper does not lead to the formation of crystalline copper nanoparticles. acs.orgtue.nlciqtekglobal.com This is critical for ensuring that the properties being studied are those of the intended copper-thiolate complex and not of bulk copper deposits.
Table 1: Representative XRD Data for Copper-Containing Materials
| Material | Substrate/Form | Key XRD Findings | Reference |
| Copper(I) n-butanethiolate on Au(111) | Thin Film | Absence of crystalline copper nanoparticles confirmed. | tue.nlciqtekglobal.com |
| Copper Nitride | Thin Film on Glass | Textured researchgate.net orientation on heated substrates; amorphous on unheated substrates. | d-nb.info |
| Copper Phthalocyanine | Thin Film on Glass | Polycrystalline with preferred (100) orientation at 50°C; disordered at 200°C. | mdpi.com |
| Copper Nanoparticles | Powder | Peaks at 43.39°, 50.49°, and 74.18° corresponding to (111), (200), and (220) planes of fcc copper. | researchgate.net |
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a vital technique for characterizing the surface morphology and texture of materials at the micro- and nanoscale. medcraveonline.com It works by scanning a focused beam of electrons over a sample's surface and detecting the signals that result from the electron-sample interactions. figshare.com This provides high-resolution images of the surface topography.
For copper(I) n-butanethiolate, particularly in the form of thin films or as part of a composite material, SEM analysis reveals crucial information about the uniformity, grain structure, and surface features. researchgate.net For example, in studies of copper films deposited on butanethiol self-assembled monolayers (SAMs), SEM images can illustrate the resulting surface morphology. researchgate.net The morphology of copper foils, which can be modified by butanethiol, shows distinct surface structures under SEM. medcraveonline.com For instance, raw copper foil exhibits a pyramid-like concave-convex structure. medcraveonline.com
When butanethiol is used in the context of creating self-assembled monolayers on gold to anchor copper complexes, SEM is employed to ensure that no unwanted copper nanoparticles or crystalline copper materials have accumulated on the surface. tue.nlciqtekglobal.com This is essential for confirming that the desired molecular-level structure is achieved. Furthermore, when copper is doped onto activated carbon for applications like the removal of butanethiol, SEM images show the distribution and morphology of the copper oxide particles on the carbon support. researchgate.net
The information obtained from SEM is often correlated with other analytical techniques to build a comprehensive understanding of the material. For instance, the grain size and distribution observed in SEM can be related to the crystallite size calculated from XRD data. figshare.com
Table 2: SEM Findings for Copper-Butanethiol and Related Systems
| Sample | Key Morphological Features Observed by SEM | Reference |
| Copper film on 1-butanethiol SAM/Au(111)/Si(111) | Illustrates the polycrystalline nature of the copper deposition. | researchgate.net |
| Copper-tmpa-O(CH2)4SH anchored on gold | No accumulated copper nanoparticles or crystalline copper material observed. | tue.nlciqtekglobal.com |
| Copper-doped activated carbon | Shows the distribution of copper oxides on the carbon surface. | researchgate.net |
| Raw electrolytic copper foil | Pyramid-like concave-convex surface structure. | medcraveonline.com |
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. nih.govcreative-biostructure.com It functions by scanning a sharp tip at the end of a flexible cantilever across the sample surface. The deflections of the cantilever, caused by forces between the tip and the surface, are used to create a detailed surface map. nih.gov AFM is particularly valuable for characterizing thin films and can be used to measure surface roughness, grain size, and other topographical features with nanoscale precision. oxinst.comchalcogen.ro
In the context of copper(I) n-butanethiolate and related systems, AFM offers insights into the surface structure that are complementary to SEM. While SEM provides a 2D projection of the surface, AFM generates a 3D profile, allowing for quantitative measurements of surface roughness parameters like the root mean square (rms) roughness and average roughness (Ra). creative-biostructure.com
For instance, studies on copper sulfide (B99878) thin films have used AFM to determine surface roughness and observe how it changes with film thickness. researchgate.net In one study, the rms roughness of as-deposited CuS films was 19.128 nm, which increased to 23.506 nm after annealing, indicating a coalescence of grains. researchgate.net Similarly, for tin-doped copper oxide thin films, AFM revealed a significant decrease in surface roughness with doping, indicating a smoother, more homogenous surface. specac.com
AFM is also instrumental in characterizing self-assembled monolayers (SAMs). The formation of a butanethiol SAM on a gold surface, a common step in creating well-defined copper-thiolate interfaces, can be monitored with AFM to ensure the quality and uniformity of the monolayer. The high resolution of AFM allows for the visualization of the packing and ordering of the thiol molecules on the substrate.
Table 3: AFM Surface Roughness Data for Related Copper Thin Films
| Thin Film Material | Condition | Root Mean Square (rms) Roughness | Reference |
| Copper Sulfide (CuS) | As-deposited | 19.128 nm | researchgate.net |
| Copper Sulfide (CuS) | Annealed at 180°C | 23.506 nm | researchgate.net |
| Undoped Copper Oxide (CuO) | As-deposited | High surface roughness (peak heights ~35 nm) | specac.com |
| 5 wt% Sn-doped Copper Oxide (CuO) | As-deposited | Marked decrease in surface roughness | specac.com |
Other Spectroscopic Techniques
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a widely used analytical technique for identifying functional groups within a molecule. It operates on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational energies of their chemical bonds. libretexts.org The resulting IR spectrum provides a unique "fingerprint" of the molecule, with characteristic absorption bands indicating the presence of specific functional groups. libretexts.orglibretexts.org
For copper(I) n-butanethiolate, IR spectroscopy is essential for confirming the structure of the compound and understanding the nature of the copper-sulfur bond. Key vibrational modes to analyze include:
C-H stretching: Alkanes typically show strong C-H stretching absorptions in the range of 2850–2960 cm⁻¹. libretexts.orgresearchgate.net The presence of these bands in the spectrum of copper(I) n-butanethiolate confirms the presence of the butyl group.
S-H stretching: A key indicator of the formation of the copper thiolate is the disappearance of the S-H stretching band, which typically appears as a weak absorption around 2550-2600 cm⁻¹ in the free thiol. Its absence signifies the deprotonation of the thiol and the formation of the Cu-S bond.
C-S stretching: The C-S stretching vibration, usually found in the 600–800 cm⁻¹ region, can provide information about the conformation of the alkyl chain.
Cu-S stretching: The vibration of the copper-sulfur bond itself is expected to appear at lower frequencies (typically below 500 cm⁻¹). Observing this band provides direct evidence of the copper-thiolate linkage.
In related studies of metal-thiolate complexes, IR spectroscopy has been used to confirm the coordination of the thiol to the metal center. For example, in the study of a copper complex with a thiol-substituted ligand, IR spectroscopy helps to characterize the ligand and its complexes. researchgate.net
Table 4: Characteristic IR Absorption Frequencies for Copper(I) n-Butanethiolate Analysis
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Significance |
| Alkyl (C₄H₉) | C-H stretch | 2850 - 2960 | Confirms the presence of the butanethiolate alkyl chain. libretexts.orgresearchgate.net |
| Thiol (S-H) | S-H stretch | ~2550 - 2600 | Disappearance confirms deprotonation and Cu-S bond formation. |
| Thioether (C-S) | C-S stretch | 600 - 800 | Provides information on the alkyl chain conformation. |
| Copper-Sulfur | Cu-S stretch | < 500 | Direct evidence of the copper-thiolate bond. |
Raman Spectroscopy for Chemical Fingerprinting
Raman spectroscopy is a powerful analytical technique that provides detailed information about the chemical structure, phase, and molecular interactions of a material. It is a light scattering technique, wherein a laser is directed at a sample and the inelastically scattered light is analyzed. The frequency shifts in the scattered light correspond to the vibrational modes of the molecules in the sample, providing a unique "fingerprint" for identification.
For copper(I) n-butanethiolate, Raman spectroscopy can be used to:
Confirm the presence of specific bonds: Similar to IR spectroscopy, Raman can detect the vibrational modes of C-H, C-S, and Cu-S bonds. The selection rules for Raman and IR are different, so they often provide complementary information.
Analyze the conformation of the alkyl chains: The conformation of the butanethiolate chains, such as the presence of trans or gauche conformers, can be investigated through the analysis of the C-S and C-C stretching regions of the Raman spectrum.
Characterize the Cu-S bond: The low-frequency region of the Raman spectrum is particularly useful for studying the vibrations of the copper-sulfur bond, providing insight into the coordination environment of the copper atom.
Study thin films and surfaces: Surface-enhanced Raman spectroscopy (SERS) can be used to enhance the Raman signal from molecules adsorbed on metal surfaces, making it a valuable tool for studying self-assembled monolayers of butanethiol on copper or gold surfaces.
In a study of allyl mercaptan on a copper surface, Raman spectroscopy was used to characterize the passivation layer. rsc.org The Raman spectra showed distinct differences between the bare copper and the mercaptan-treated copper, both before and after corrosion, indicating the formation of a protective layer. rsc.org
Computational and Theoretical Studies of Copper I N Butanethiolate Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone for investigating the properties of transition metal complexes, including copper(I) n-butanethiolate. pitt.edu It offers a balance between computational cost and accuracy, making it suitable for studying the electronic structure and geometry of these systems. pitt.eduusd.edu
DFT calculations are employed to determine the most stable geometric arrangements (local minima on the potential energy surface) and the electronic configurations of copper(I) thiolate systems. nih.gov These calculations can optimize molecular geometries and are also used to study the electronic structure of meso-functionalized copper corroles, comparing the results with available experimental data. usd.edu
Studies on the interaction of alkanethiolates with small copper clusters (Cu(n)) show that DFT can be used to model the metal-thiolate junction. researchgate.net For instance, DFT has been used to explore the structural properties of alkyl-thiolate monolayers on Cu(111) surfaces, revealing that the adsorption of these thiolates drives significant surface reconstruction. acs.org While a pseudo-(100) phase with the majority of thiolate radicals in 4-fold hollow positions is favored on Cu(111), a different structure comprising RS−Au−RS complexes is observed on Au(111). acs.org
The choice of the functional in DFT is critical, as it can significantly influence the results, particularly for systems with complex electronic structures like copper complexes. chemrxiv.org For example, in copper corroles, the determination of the ground spin state and its associated energetics is heavily dependent on the chosen functional. chemrxiv.org Theoretical studies on various copper complexes, such as those with curcumin (B1669340), use DFT to find the lowest energy geometries by considering different conformations. nih.gov
The electronic structure of copper(I) complexes is often characterized by a d¹⁰ configuration. Computational studies on related copper photoredox catalysts describe the electronic structure changes along reaction cycles, detailing the geometries and wavefunctions of the ground state, triplet excited state, and redox species. nih.gov
Table 1: Examples of DFT Applications in Geometric and Electronic Structure Analysis of Copper-Thiolate and Related Systems
| System Studied | Focus of DFT Calculation | Key Finding | Reference |
| Alkanethiolates on Cu(n) clusters | Metal-thiolate junction | Progressive lowering in energy for S-C bond fragmentation as cluster size increases. | researchgate.net |
| Alkyl-thiolate on Cu(111) | Surface reconstruction | Thiolate adsorption drives the formation of a pseudo-(100) phase. | acs.org |
| Cu(I) and Cu(II)-curcumin complexes | Lowest energy geometries | Steric repulsion is a key factor in determining the lowest energy conformer. | nih.gov |
| Copper Corroles | Geometric and electronic structure | Ground electronic state is a multiconfigurational singlet with a characteristic saddled structure. | chemrxiv.org |
DFT calculations provide detailed information about the nature of chemical bonds and the distribution of electron density within a molecule. Techniques such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are often used to analyze the results of DFT calculations. nih.govberkeley.edu
In the context of copper-thiolate interactions, a key finding from DFT studies is the polarization of electron density in the S-C bond, which is induced by bonding with a copper cluster. researchgate.net This electronic effect is identified as the origin for the weakening of the S-C bond. researchgate.net NBO analysis on copper(II)-curcumin complexes has indicated that the Cu(II) center is partially reduced to Cu(I) upon complexation, demonstrating significant electron transfer from the curcumin ligand to the copper center. nih.gov
QTAIM analysis allows for the characterization of bonding interactions based on the topology of the electron density. nih.govberkeley.edu For example, in a dinuclear copper(II) complex, QTAIM analysis showed that the Cu(II)∙∙∙Cu(II) interaction has a strength comparable to a hydrogen bond, as indicated by the electron density at the bond critical point. nih.gov This type of analysis can distinguish between direct metal-metal bonds and ligand-bridged interactions by identifying bond paths and analyzing the properties at bond critical points. berkeley.edu
Table 2: Theoretical Methods for Bonding and Electron Density Analysis
| Analytical Method | Information Provided | Application Example | Reference |
| Natural Bond Orbital (NBO) | Describes bonding in terms of localized orbitals, charge transfer, and orbital interactions. | Showed partial reduction of Cu(II) to Cu(I) in a curcumin complex. | nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzes the topology of the electron density to define atoms and chemical bonds. | Characterized the strength of a Cu(II)∙∙∙Cu(II) interaction. | nih.gov |
| Electron Density Difference | Visualizes the redistribution of electron density upon bond formation or electronic excitation. | Used to study electronic structure changes in copper photoredox catalysts. | nih.gov |
Reaction Pathway Modeling
Modeling reaction pathways using computational methods is essential for understanding the mechanisms of chemical transformations involving copper(I) n-butanethiolate. These models can identify transition states, calculate energy barriers, and predict the formation of reaction intermediates.
The activation barrier, or activation energy, is the minimum energy required for a chemical reaction to occur and is a critical parameter in determining reaction kinetics. DFT calculations are a primary tool for computing these barriers by locating the first-order saddle point (transition state) on the potential energy surface that connects reactants and products. uva.es
A notable example involves the gas-phase reaction between copper hydride anions ([CuH₂]⁻) and 1-butanethiol (B90362). anu.edu.auresearchgate.net DFT calculations were performed to determine the activation barriers for the protonation of [CuH₂]⁻ by 1-butanethiol, along with other acids. anu.edu.auresearchgate.net The calculated barriers correlate well with the gas-phase acidities of the substrates, suggesting that the reactivity is primarily controlled by the substrate's acidity. anu.edu.auresearchgate.net Similarly, DFT has been used to compute the activation energy for the S-H bond dissociation of butanethiol on a silver surface, which was found to be 0.98 eV. researchgate.net
The accuracy of activation barrier calculations can be sensitive to the chosen DFT functional. nih.gov For complex catalytic cycles, such as CO₂ hydrogenation on copper, machine learning models are sometimes trained on DFT data to predict activation barriers for a vast number of potential elementary reaction steps. chemrxiv.org
Table 3: Calculated Activation Barriers for Reactions Involving Thiolates
| Reaction | System | Computational Method | Calculated Activation Barrier | Reference |
| Protonation of [CuH₂]⁻ | 1-Butanethiol | DFT | Correlates with gas-phase acidity | anu.edu.auresearchgate.net |
| S-H Dissociation | Butanethiol on Ag(111) | Periodic DFT | 0.98 eV | researchgate.net |
| Oxidative Addition | [Cu(DPI)(Pf)] + Rf–Br | DFT (B3LYP-D3) | 33.4 kcal/mol | uva.es |
Computational modeling is a powerful tool for predicting the structure and stability of transient species that are formed during a chemical reaction. In the gas-phase reaction of [CuH₂]⁻ with 1-butanethiol, the product anion [CuH(SBu)]⁻ is formed via protonation, which can be considered a key intermediate in subsequent reactions. anu.edu.auresearchgate.net
In other copper-catalyzed reactions, DFT has been used to identify various intermediates. For example, in the copper-catalyzed cycloaddition of azides and alkynes, a Cu-triazolide intermediate is crucial to the reaction pathway. mdpi.com Similarly, in the oxidation of arylamines by model copper enzymes, a copper-nitrene complex was identified as a key reactive intermediate through a combination of gas-phase experiments and DFT calculations. rsc.org The stabilization of reaction intermediates, such as those in the electrochemical CO₂ reduction reaction, can also be studied computationally. nih.gov
Gas-Phase Reactivity Simulations
Gas-phase studies, often combining mass spectrometry experiments with DFT calculations, provide fundamental insights into the intrinsic reactivity of ions and molecules without the influence of solvent.
The reactivity of copper hydride anions ([CuH₂]⁻) with 1-butanethiol has been examined in the gas phase using a linear ion trap mass spectrometer. anu.edu.auresearchgate.net These experiments showed that [CuH₂]⁻ reacts with 1-butanethiol through protonation, leading to the formation of molecular hydrogen and the product anion [CuH(SBu)]⁻. anu.edu.auresearchgate.net DFT calculations supported these experimental findings, explaining the observed reactivity based on the substrate's acidity and calculating the energy barriers for the proton transfer reaction. anu.edu.auresearchgate.net The study highlighted that [CuH₂]⁻ is more reactive than the larger cluster [Cu₂H₃]⁻, a finding consistent with DFT calculations showing a higher energy Highest Occupied Molecular Orbital (HOMO) for [CuH₂]⁻. anu.edu.auresearchgate.net
These gas-phase studies are crucial for building a fundamental understanding of reaction mechanisms, which can then be extended to more complex systems in condensed phases.
Ion-Molecule Reactions of Copper Hydride Anions with Butanethiol
Gas-phase studies utilizing multistage mass spectrometry have examined the reactivity of copper hydride anions, specifically [CuH₂]⁻, with a variety of neutral molecules, including 1-butanethiol. americanelements.com, acs.org, utas.edu.au, researchgate.net The [CuH₂]⁻ anion is noted to be more reactive than its dimeric counterpart, [Cu₂H₃]⁻, a trait attributed to its higher energy Highest Occupied Molecular Orbital (HOMO) as confirmed by DFT calculations. americanelements.com, utas.edu.au
When reacting with 1-butanethiol, the [CuH₂]⁻ anion undergoes a protonation reaction. americanelements.com, acs.org This process involves the transfer of a proton from the acidic thiol group of 1-butanethiol to the copper hydride anion. The reaction results in the liberation of a hydrogen molecule (H₂) and the formation of the product anion, [CuH(SBu)]⁻, where 'SBu' represents the butanethiolate ligand. americanelements.com, acs.org, utas.edu.au, nih.gov
This reactivity contrasts with that observed with weaker acids like methanol (B129727), which were found to be unreactive under similar experimental conditions. americanelements.com, acs.org, utas.edu.au
Interaction with Metal Surfaces
The formation and behavior of copper(I) n-butanethiolate on metal surfaces are critical for applications in catalysis and self-assembled monolayers (SAMs). Theoretical studies provide a molecular-level understanding of the adsorption processes.
Adsorption Energetics and Surface Bonding of Thiolates
The adsorption of alkanethiols on copper surfaces is a complex process that typically involves the cleavage of the S-H bond, leading to the formation of a copper-thiolate species. researchgate.net DFT calculations have been employed to explore the structural properties of alkyl-thiolate monolayers on Cu(111), which is the most stable facet of copper. osti.gov, acs.org
These studies indicate that thiolate adsorption induces a significant reconstruction of the Cu(111) surface. acs.org Unlike on gold surfaces where atop positions are favored, for Cu(111) a pseudo-(100) phase is energetically preferred, with the majority of the butanethiolate radicals situated in 4-fold hollow positions. acs.org This difference is attributed to the nature of the metal-thiolate bond and the energetic cost of forming surface adatoms. acs.org The binding strength of various molecular fragments on Cu(111) has been calculated, showing that sulfur-containing species form strong bonds with the copper surface. osti.gov For instance, the binding energy of atomic sulfur on Cu(111) is significant, indicating a strong affinity that drives the adsorption process. osti.gov
The proposed mechanism for the formation of copper(I) butanethiolate on copper oxide surfaces involves an initial redox reaction to form a disulfide and a Cu₂O site, followed by a displacement reaction where the thiol forms a SAM on the surface. mdpi.com, future4200.com
Effect of Surface Charge and Coverage on Thiolate Adsorption
The stability and structure of butanethiolate monolayers on metal surfaces are sensitive to both the surface coverage and the electrical charge of the metal. researchgate.net While detailed studies on copper are less common than on gold, the principles are generally applicable.
Coverage: Adsorption parameters, particularly the adsorption energy, are highly dependent on the surface coverage. researchgate.net As the number of adsorbed thiolates increases, lateral repulsive interactions between the alkyl chains can weaken the strength of the metal-sulfur bond. researchgate.net This results in a decrease in the per-molecule adsorption energy as the surface coverage grows. researchgate.net Studies on metal-impregnated activated carbon have shown that adsorption capacity is not strictly proportional to the specific surface area but is heavily influenced by the reactivity of the deposited metal oxide clusters. mdpi.com
Surface Charge: The electrical charge of the metal surface also plays a crucial role in the adsorption process. researchgate.net Theoretical studies on the analogous gold-thiolate system have found that adsorption becomes more favorable on a negatively charged metal surface and less favorable on a positively charged one. researchgate.net This effect is attributed to the electronic interactions between the charged surface and the polarizable thiolate adsorbate. This suggests that the formation of copper(I) butanethiolate can be modulated by controlling the electronic properties of the copper substrate.
Future Research Directions and Outlook in Copper I N Butanethiolate Science
Development of Novel Synthetic Pathways
Future research will likely move beyond traditional methods to develop more controlled, efficient, and versatile synthetic routes to copper(I) n-butanethiolate and its derivatives. The focus will be on achieving specific structures, from molecular clusters to surface-anchored species.
Complex Architectures: Research is expanding into multi-step synthetic pathways to create complex ligands that incorporate the butanethiol moiety. These methods allow for the construction of intricate copper complexes with tailored electronic and steric properties. For instance, the synthesis of a 6-((1-Butanethiol)oxy)-tris(2-pyridylmethyl)amine ligand has been reported, which involves a sequence of reductive amination, nucleophilic substitution, deprotection, and conversion of a hydroxyl group to a thiol. nih.govacs.org
Surface-Specific Synthesis: Novel pathways are being explored for the in-situ formation of copper(I) butanethiolate on surfaces. One proposed mechanism involves the reaction of copper(II) oxide (CuO) with a mercaptan, which first leads to the formation of a disulfide and a copper(I) oxide (Cu₂O) site on the surface, followed by a displacement reaction to form copper(I) butanethiolate. mdpi.com This approach is crucial for applications in electronics and sensor technology where surface modification is key.
Precursor-Based Methods: The development of new precursor materials could offer alternative synthetic routes. For example, the cross-coupling of thiols like 4-toluenethiol with 1-butanethiol (B90362) can produce unsymmetrical disulfides. researchgate.net Such compounds could serve as precursors in reactions with copper(I) sources, offering a controlled route to heteroleptic thiolate complexes. This approach is analogous to the synthesis of copper(I) dithiocarbamate (B8719985) clusters, which can be prepared via comproportionation of Cu(II) complexes with copper powder or by reacting thiuram disulfides with copper. mdpi.com
| Synthetic Strategy | Description | Potential Advantages |
| Multi-step Ligand Synthesis | Creation of complex, custom-designed ligands incorporating a butanethiol group prior to metalation. | Precise control over the final complex's structure and properties. |
| In-Situ Surface Formation | Direct synthesis of copper(I) butanethiolate on a substrate surface, often from an oxide precursor. | Enables direct fabrication of functionalized surfaces for material applications. |
| Disulfide Precursors | Use of unsymmetrical disulfides containing the butylthio group as reagents for reaction with copper. | Offers controlled pathways to potentially form mixed-ligand or heteroleptic copper thiolate complexes. |
Exploration of New Catalytic Transformations and Enhanced Efficiency
A major thrust of future research will be to harness copper(I) butanethiolate and its derivatives as catalysts for a wider range of organic transformations, with a strong emphasis on improving catalytic efficiency and sustainability.
Photocatalysis: A promising frontier is the use of copper complexes in photoinduced reactions. nih.govbeilstein-journals.org Future work could involve designing copper(I) butanethiolate complexes that act as photocatalysts, utilizing light energy to drive challenging chemical transformations such as asymmetric C-N bond formations. nih.gov
Heterogeneous Catalysis: Drawing inspiration from related systems, copper(I) butanethiolate could be anchored to solid supports to create robust and recyclable heterogeneous catalysts. For example, cysteine, a thiol-containing amino acid, has been used to immobilize copper on magnetic nanoparticles, creating a highly efficient catalyst for Sonogashira and click reactions. nih.gov Similar strategies using 1-butanethiol could lead to new platforms for a variety of cross-coupling reactions. researchgate.net
Enhanced Efficiency through Speciation Control: The catalytic activity of copper is highly dependent on its speciation (e.g., isolated ions vs. clusters). mdpi.compreprints.org Future research will focus on using the butanethiolate ligand to stabilize specific copper species. By controlling the copper loading and preparation methods, it is possible to optimize the formation of highly active isolated Cu⁺/Cu²⁺ sites, which are crucial for oxidation reactions. mdpi.compreprints.org
| Catalytic Area | Future Direction | Example of Relevant Finding |
| Photocatalysis | Developing butanethiolate-ligated copper complexes for light-driven organic synthesis. | Photoinduced, copper-catalyzed systems have been shown to enable enantioconvergent N-alkylation. nih.gov |
| Heterogeneous Catalysis | Immobilizing copper butanethiolate on supports like magnetic nanoparticles or polymers. | Cysteine-anchored copper catalysts demonstrate high stability and recyclability in coupling reactions. nih.gov |
| Efficiency Enhancement | Using the butanethiolate ligand and synthesis conditions to control copper speciation and dispersion. | One-pot synthesis methods can produce catalysts with a higher prevalence of isolated Cu²⁺ species, boosting activity. mdpi.compreprints.org |
Advancements in Material Design and Functionality
The ability of butanethiolate to bind to copper and other surfaces makes it an excellent building block for advanced materials. Future work will focus on creating materials with precisely controlled structures and novel functionalities.
Self-Assembled Monolayers (SAMs): Copper(I) n-butanethiolate can form highly ordered self-assembled monolayers and multilayers. mdpi.com A key area of future research involves using these SAMs as platforms to construct more complex surface architectures. For example, a mixed monolayer of butanethiol and a thiol-substituted ligand has been used to anchor a functional copper complex to a gold surface. nih.govacs.org This technique is foundational for developing new sensors, molecular electronics, and catalytic surfaces.
Nanomaterial Synthesis: Copper(I) butanethiolate can serve as a single-source precursor for synthesizing copper sulfide (B99878) nanomaterials. mdpi.com This approach allows for the creation of nanoparticles with unique optical and electronic properties, such as localized surface plasmon resonance (LSPR), which are of interest for applications in photonics and sensing. acs.org
Functional Coatings: The compound could be a component in developing multifunctional coatings. For instance, copper nanoparticles are used to create antibacterial and anticorrosive surfaces on biomedical implants like Ti6Al4V. researchgate.net Copper(I) butanethiolate could be used to create or stabilize such copper-containing nanostructures on various substrates.
Integration of Advanced Characterization with Computational Chemistry
To accelerate progress in the aforementioned areas, a synergistic approach combining state-of-the-art analytical techniques with theoretical modeling is essential. This integration provides unprecedented insight into the structure, bonding, and reactivity of copper(I) butanethiolate systems.
Spectroscopy and Theory for Electronic Structure: The combination of techniques like X-ray Absorption Spectroscopy (XAS) with Density Functional Theory (DFT) calculations has proven powerful for elucidating the geometric and electronic structures of copper-thiolate clusters. nih.gov XAS can provide precise bond lengths and coordination numbers, while DFT can refine these structures and offer a detailed picture of the molecular orbitals. nih.govnih.gov This integrated approach is critical for understanding the covalency of the Cu-S bond, which dictates the compound's reactivity. nih.govresearchgate.net
Modeling Reaction Mechanisms: Computational chemistry is increasingly used to unravel complex reaction mechanisms. weizmann.ac.ilunirioja.es DFT calculations can map out the energy landscapes of catalytic cycles, identify key intermediates, and explain observed reactivity and selectivity. For example, computational studies have been used to understand the reactivity of copper hydride anions with 1-butanethiol and to predict reaction barriers. researchgate.net
Predictive Material and Catalyst Design: The ultimate goal is to use computational tools not just for analysis but for predictive design. nih.gov By simulating the properties of hypothetical copper(I) butanethiolate complexes and materials, researchers can screen candidates for specific applications in silico before committing to laboratory synthesis. DFT studies on the interaction of alkanethiolates with copper clusters, for instance, can predict the stability and electronic properties of the resulting materials, guiding the design of new systems with desired characteristics. researchgate.net
| Integrated Approach | Description | Research Example |
| Structure Elucidation | Combining X-ray spectroscopy (XAS, XPS) with DFT to determine precise bond lengths, coordination environments, and electronic structures. | XAS and DFT were used to investigate the Cu binding environment in cuprous-thiolate clusters. nih.gov |
| Mechanism Investigation | Using DFT and other computational methods to model reaction pathways, calculate activation energies, and understand catalyst behavior. | DFT calculations elucidated the different reaction pathways of CS₂ and CO₂ with copper hydride anions. researchgate.net |
| Predictive Design | Employing computational screening and modeling to design new ligands, catalysts, and materials with targeted properties. | DFT has been used to study the energetics of thiolate adsorption on gold surfaces, informing the design of SAMs. researchgate.net |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing 1-butanethiol, copper(I) salt to ensure purity and structural integrity?
- Methodological Answer : Synthesis typically involves reacting 1-butanethiol with a copper(I) precursor (e.g., CuCl) under inert conditions to prevent oxidation. Purification may require vacuum distillation or recrystallization. Characterization should include:
- Elemental analysis (C, H, S, Cu content) to verify stoichiometry.
- Spectroscopic techniques (FT-IR for thiolate-Cu bonding ~500–600 cm⁻¹ ; NMR for ligand environment).
- Thermogravimetric analysis (TGA) to assess thermal stability.
- X-ray diffraction (XRD) for crystallographic data, if single crystals are obtainable. Ensure all protocols are documented with reagent sources, purity, and reaction conditions to enable reproducibility .
Q. How can static-analytic methods be applied to measure phase equilibria in systems involving this compound?
- Methodological Answer : The static-analytic method involves equilibrating the compound with a gas phase (e.g., CH₄) in a high-pressure cell, followed by sampling both phases chromatographically. Key steps include:
- Calibrating sensors for temperature (303–368 K) and pressure (1–9 MPa) .
- Maintaining isothermal conditions to avoid kinetic artifacts.
- Validating phase compositions via gas chromatography (GC) with flame ionization detection (FID).
- Cross-referencing results with predictive models (e.g., Cubic-Plus-Association EoS) to identify deviations .
Advanced Research Questions
Q. How do discrepancies between experimental phase equilibrium data and thermodynamic models (e.g., CPA EoS) arise in ternary systems containing this compound, methane, and water?
- Methodological Answer : Discrepancies often stem from:
- Incomplete association parameterization for thiol-copper complexes in the CPA EoS .
- Neglecting ternary interactions (e.g., hydrogen bonding between water and thiols).
- Mitigation strategies :
- Refine CPA parameters using binary interaction data (1-butanethiol + CH₄, Cu salt + CH₄).
- Incorporate spectroscopic data (e.g., FT-IR) to quantify association strengths .
- Validate models with high-pressure VLE data at multiple temperatures (303–368 K) .
Q. What experimental designs are optimal for resolving contradictions in literature data on the solubility of this compound in nonpolar solvents?
- Methodological Answer :
- Controlled solvent screening : Test solvents (e.g., n-heptane, toluene) under identical conditions (T, P) to isolate solvent effects .
- High-precision gravimetry : Measure solubility via mass loss/gain in saturated solutions.
- Cross-validate with computational simulations (e.g., COSMO-RS) to predict solubility parameters.
- Address inconsistencies by comparing with structurally analogous systems (e.g., 1-propanethiol + Cu(I) salts) .
Q. How can researchers isolate the electronic effects of copper(I)-thiolate bonding on the compound’s reactivity in catalytic applications?
- Methodological Answer :
- Spectroscopic probes : Use X-ray photoelectron spectroscopy (XPS) to analyze Cu oxidation states and sulfur coordination.
- Kinetic studies : Compare reaction rates (e.g., ligand substitution) with model systems (e.g., Cu(I)-alkanethiolates).
- DFT calculations : Map electron density distributions to identify active sites.
- Controlled poisoning experiments : Introduce competing ligands (e.g., CO, NH₃) to assess binding preferences .
Data Presentation and Reproducibility
Q. What are the best practices for reporting phase equilibrium data to ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Tabulate raw data (T, P, phase compositions) with uncertainty estimates (±0.1 K for temperature, ±0.01 MPa for pressure) .
- Include calibration curves for analytical instruments (GC, FT-IR).
- Provide detailed CPA EoS parameters (e.g., association volume, energy) if used .
- Deposit Supporting Information with:
- Experimental protocols (e.g., sample preparation, inert-atmosphere techniques).
- Raw chromatograms and spectral data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
